molecular formula C22H32N4O5S B1144870 Acotiamide Methyl Ether CAS No. 185103-80-4

Acotiamide Methyl Ether

Cat. No.: B1144870
CAS No.: 185103-80-4
M. Wt: 464.6 g/mol
InChI Key: PUOIEIREOKNEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acotiamide Methyl Ether, also known as this compound, is a useful research compound. Its molecular formula is C22H32N4O5S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOIEIREOKNEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS registry number and identifiers for Acotiamide Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, origin, and analytical characterization of Acotiamide Methyl Ether , a critical process-related impurity and synthetic intermediate of the gastroprokinetic agent Acotiamide.

Impurity Characterization & Control Strategy

Core Identity & Identifiers

This compound is the 2,4,5-trimethoxy analog of Acotiamide. In the context of drug development, it is primarily categorized as a process-related impurity resulting from incomplete deprotection during the active pharmaceutical ingredient (API) synthesis.

Identifier TypeValue
Common Name This compound
CAS Registry Number 185103-80-4 (Free Base)185103-81-5 (Maleate Salt)
IUPAC Name

-[2-(diisopropylamino)ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Molecular Formula

Molecular Weight 464.58 g/mol
SMILES COc1cc(OC)c(C(=O)Nc2nc(cs2)C(=O)NCCN(C(C)C)C(C)C)cc1OC
Role Synthetic Intermediate; Process Impurity (ICH Q3A)

Origin & Synthetic Causality

To understand the presence of this compound, one must analyze the industrial synthesis of Acotiamide. The standard route often employs 2,4,5-trimethoxybenzoic acid as a starting material.[]

The "Incomplete Demethylation" Mechanism
  • Coupling: 2,4,5-trimethoxybenzoic acid is coupled with the thiazole moiety to form the core skeleton.

  • Side Chain Attachment: The diisopropylaminoethyl side chain is attached (or pre-attached to the thiazole).

  • Critical Step (Deprotection): The final step involves the selective demethylation of the methoxy group at the ortho (2-position) to the carbonyl to yield the free phenol (Acotiamide). This is typically achieved using Lewis acids like Boron Tribromide (

    
    ) or Aluminum Chloride (
    
    
    
    ).

Causality: If the demethylation reaction is quenched prematurely, or if the reagent stoichiometry is insufficient, the unreacted 2,4,5-trimethoxy intermediate remains. This residual intermediate is identified as This compound .

Visualization: Impurity Formation Pathway

The following diagram illustrates the structural relationship and the specific step where the impurity persists.

Acotiamide_Synthesis Start Starting Material (2,4,5-Trimethoxybenzoic Acid) Intermediate INTERMEDIATE / IMPURITY This compound (2,4,5-Trimethoxy analog) CAS: 185103-80-4 Start->Intermediate  Amide Coupling   Product FINAL API Acotiamide (2-Hydroxy-4,5-dimethoxy) CAS: 185106-16-5 Intermediate->Product  Selective O-Demethylation   Reagent Demethylation Agent (e.g., BBr3 or AlCl3) Reagent->Intermediate  Reagent Failure / Incomplete Rxn  

Figure 1: Synthetic pathway showing this compound as the direct precursor to Acotiamide. Failure in the final deprotection step results in the impurity.

Analytical Characterization Strategy

Distinguishing the Methyl Ether from the API requires specific attention to polarity and mass spectral fragmentation.

A. HPLC Behavior (Reverse Phase)
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Gradient of Ammonium Acetate buffer / Acetonitrile.

  • Retention Time (RT): The Methyl Ether lacks the phenolic hydroxyl group present in Acotiamide. This makes the Methyl Ether less polar (more hydrophobic) .

  • Prediction: this compound will elute after Acotiamide (Higher Relative Retention Time, RRT > 1.0).

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Acotiamide

    
    : 
    
    
    
  • Methyl Ether

    
    : 
    
    
    
  • Delta: A mass shift of +14 Da (

    
    ) confirms the presence of the extra methyl group.
    
C. UV Spectroscopy
  • Chromophore: The benzamide system.

  • Shift: The conversion of the ortho-methoxy (Methyl Ether) to ortho-hydroxy (Acotiamide) often induces a bathochromic shift (red shift) in the API due to intramolecular hydrogen bonding between the phenol and the carbonyl oxygen. Consequently, the Methyl Ether may show a slight hypsochromic (blue) shift relative to the API.

Regulatory & Control Framework

In accordance with ICH Q3A (R2) guidelines for impurities in new drug substances:

  • Reporting Threshold: If the Methyl Ether exceeds 0.05% , it must be reported.

  • Identification Threshold: If it exceeds 0.10% (or 1.0 mg daily intake), its structure must be unequivocally characterized (as done above).

  • Qualification Threshold: If it exceeds 0.15% , biological safety data is required unless it is a known metabolite or has been qualified in toxicity studies.

Control Strategy: Since this is a precursor, strict control of the demethylation reaction conversion rate is the primary control point. In-process control (IPC) using HPLC should monitor the disappearance of the Methyl Ether peak (


) before workup.

References

  • Axios Research . This compound Maleate Reference Standard. Retrieved from

  • Pharmaffiliates . This compound - CAS 185103-80-4.[2] Retrieved from

  • National Center for Advancing Translational Sciences (NCATS) . This compound Maleate Structure & Identifiers. Inxight Drugs.[3] Retrieved from

  • PubChem . Acotiamide (Parent Compound) - CID 5282338.[4] National Library of Medicine. Retrieved from [5]

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). Retrieved from

Sources

Theoretical Toxicity Assessment of Acotiamide Methyl Ether: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Toxicity Assessment of Acotiamide Methyl Ether Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists

Executive Summary

Acotiamide (Z-338) is a first-in-class acetylcholinesterase (AChE) inhibitor indicated for functional dyspepsia (FD).[1][2][3] Its safety profile is distinguished by low central nervous system (CNS) penetrability and a lack of QT prolongation—issues that plagued predecessors like cisapride.[2]

This compound (N-(2-(diisopropylamino)ethyl)-2-((2,4,5-trimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide) is a structural analog and potential process-related impurity where the critical 2-hydroxy group of the benzamide moiety is O-methylated.[1][2]

This guide provides a rigorous technical framework for assessing the toxicity of this compound.[2] It synthesizes in silico prediction, physicochemical profiling, and mechanistic validation protocols to determine if this analog retains the parent drug's safety or introduces new liabilities, particularly regarding hERG inhibition and genotoxicity, in compliance with ICH M7 guidelines.

Structural Context & Physicochemical Profiling[1][2][4]

The toxicity profile of a small molecule is dictated by its structure.[2] The transformation of Acotiamide to its Methyl Ether involves capping a phenolic hydroxyl group.[2] This single modification fundamentally alters the molecule's hydrogen bonding capacity and lipophilicity.[1][2]

Comparative Structural Analysis
FeatureAcotiamide (Parent)This compound (Impurity/Analog)Toxicological Implication
Chemical Structure 2-hydroxy-4,5-dimethoxybenzamide core2,4,5-trimethoxybenzamide coreLoss of H-bond donor; steric bulk increase.[1][2]
H-Bonding Intramolecular H-bond (Phenol-Carbonyl)No intramolecular H-bondThe parent's H-bond locks conformation; Methyl Ether is more flexible.[1][2]
LogP (Theoretical) ~2.8 - 3.2~3.5 - 4.0 (Predicted)Higher Lipophilicity: Increased risk of hERG binding and BBB penetration.[1][2]
pKa Basic (Tertiary amine) + Acidic (Phenol)Basic (Tertiary amine) onlyAltered solubility profile and membrane permeability.[2]
The "Lipophilicity Trap"

The O-methylation of the 2-hydroxy group removes a polar handle.[1][2] In medicinal chemistry, increased lipophilicity (cLogP > 3) is statistically correlated with higher promiscuity (off-target binding) and hERG channel blockade.[2] Therefore, the primary theoretical risk for this compound is cardiotoxicity , not necessarily direct cytotoxicity.

In Silico Toxicology: The ICH M7 Assessment

Before wet-lab synthesis, in silico tools must be deployed to categorize the compound under ICH M7 (Assessment and Control of DNA Reactive Impurities).

Genotoxicity Prediction Strategy

This compound does not contain classical structural alerts (e.g., nitro groups, epoxides, hydrazines). However, the trimethoxybenzene motif must be screened against quantitative structure-activity relationship (QSAR) databases.[2]

Protocol:

  • Rule-Based Screening: Use Derek Nexus to identify expert-rule alerts.[1][2]

  • Statistical Screening: Use Sarah Nexus or Leadscope for statistical prediction based on training sets.[1][2]

  • Consensus Review:

    • Scenario A: Both negative

      
       Class 5 (Non-mutagenic).[1][2]
      
    • Scenario B: One positive

      
       Proceed to Ames Test (Section 4.1).[1][2]
      
hERG Pharmacophore Modeling

The hERG potassium channel contains a hydrophobic central cavity and aromatic residues (Tyr652, Phe656) that trap lipophilic, basic amines. This compound possesses:

  • A basic nitrogen (diisopropylamine).[1][2]

  • Increased lipophilicity (Trimethoxy ring).[1][2]

Hypothesis: The Methyl Ether will show higher affinity for hERG than Acotiamide due to stronger hydrophobic interactions and the loss of the repulsive/solvating effect of the free phenol.

Mechanistic Toxicity & Assessment Workflow

The following diagram outlines the decision tree for assessing this compound, moving from computational prediction to biological validation.

ToxicityAssessment Start This compound (Candidate/Impurity) QSAR In Silico Assessment (Derek/Sarah/Leadscope) Start->QSAR Alert Structural Alert Found? QSAR->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Positive/Equivocal Class5 ICH M7 Class 5 (Non-Mutagenic) Alert->Class5 Negative (Consensus) Ames->Class5 Negative Class2 ICH M7 Class 2/3 (Mutagenic/Potentially Mutagenic) Ames->Class2 Positive hERG hERG Patch Clamp (IC50 Determination) RiskCalc Calculate PDE / TTC (Threshold of Toxicological Concern) hERG->RiskCalc Determine Safety Margin Class5->hERG Proceed to Safety Pharm Class2->RiskCalc Control to TTC (1.5 µg/day)

Figure 1: Integrated toxicity assessment workflow compliant with ICH M7 and S7B guidelines.

Experimental Validation Protocols

To validate the theoretical risks, the following "Self-Validating" protocols are recommended. These maximize data integrity and reproducibility.[1][2]

The "Gold Standard" hERG Assay (Automated Patch Clamp)

Objective: Quantify the IC50 of hERG tail current inhibition. Rationale: To confirm if methylation increases cardiotoxic risk relative to the parent.[1][2]

Protocol Steps:

  • Cell System: HEK293 cells stably expressing hERG (Kv11.1).[1][2]

  • Quality Control (Self-Validation):

    • Seal Resistance: >100 MΩ required.[1][2][4]

    • Positive Control:[1][4] E-4031 (Known blocker) must show IC50 ~10-50 nM.[1][2]

    • Vehicle Control: 0.1% DMSO (Must show <10% rundown).[1][2]

  • Perfusion: Apply this compound at 0.1, 1, 10, and 30 µM.

  • Voltage Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current measurement), return to -80 mV.

  • Analysis: Fit data to the Hill equation.

    • Critical Threshold: If IC50 < 10 µM, the compound is a moderate-to-high risk blocker.[1][2]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Definitive assessment of mutagenicity (OECD 471).[2] Rationale: Required if in silico models are equivocal or if the compound is a new drug candidate.[1][2]

Protocol Steps:

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1][2]

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect pro-mutagens.[1][2]

  • Dosing: 5 dose levels (up to 5000 µ g/plate or precipitation limit).

  • Self-Validation:

    • Spontaneous Revertants: Must fall within historical control ranges.[1][2]

    • Positive Controls: Sodium azide (TA100), 2-Nitrofluorene (TA98) must show >3-fold increase.[2]

Mechanistic Hypothesis: The Cholinergic vs. Cardiotoxic Balance

The following diagram illustrates the divergent pathways of the parent drug versus the methylated analog.

Mechanism Acotiamide Acotiamide (Parent) AChE Acetylcholinesterase (Active Site) Acotiamide->AChE High Affinity (H-Bond Stabilized) hERG hERG K+ Channel (Pore Region) Acotiamide->hERG Low Affinity BBB Blood-Brain Barrier Acotiamide->BBB Low Penetration MethylEther This compound (Impurity) MethylEther->AChE Reduced Affinity? (Steric Hindrance) MethylEther->hERG Increased Affinity (Lipophilic Binding) MethylEther->BBB Increased Penetration Efficacy Therapeutic Effect (Gastric Motility) AChE->Efficacy Toxicity QT Prolongation (Arrhythmia Risk) hERG->Toxicity CNS_SideEffects CNS Toxicity (Tremors/Anxiety) BBB->CNS_SideEffects

Figure 2: Divergent pharmacological profiles.[1][2] Methylation likely shifts the compound from a safe peripheral prokinetic to a potential cardiotoxic/CNS-penetrant agent.

Risk Characterization & Control Limits

If this compound is identified as an impurity in the drug substance:

  • If Non-Mutagenic (Class 5):

    • Control according to ICH Q3A/B .

    • Reporting Threshold: 0.05%[1]

    • Identification Threshold: 0.10% or 1.0 mg/day (whichever is lower).[1][2]

    • Qualification Threshold: 0.15% or 1.0 mg/day.[1][2]

  • If Mutagenic (Class 2/3):

    • Control to TTC (Threshold of Toxicological Concern) .

    • Limit: 1.5 µ g/day (Lifetime exposure).[1][2][5]

    • Calculation:

      
      
      
    • Example: If Acotiamide dose is 300 mg/day:

      
      .[2]
      

References

  • ICH M7(R2) . Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][5][6][7][8][9][10] International Council for Harmonisation.[1][2][5][11] Link

  • ICH S7B . The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation.[1][2][5][11] Link

  • Acotiamide Mechanism . Matsunaga, Y., et al. "Acotiamide hydrochloride (Z-338), a new selective acetylcholinesterase inhibitor, enhances gastric motility without prolonging QT interval in dogs."[3] Journal of Pharmacology and Experimental Therapeutics, 2011.[2][3] Link

  • hERG Assay Protocols . FDA.[1][2][12][13] "In vitro hERG patch clamp assay." FDA Guidance Documents. Link

  • QSAR for Impurities . Kruhlak, N. L., et al. "Progress in QSAR toxicity screening of pharmaceutical impurities." Advanced Drug Delivery Reviews, 2007.[1][2] Link

Sources

Metabolic Fate Elucidation of Acotiamide and its Methyl Ether Derivative: A Comparative Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of gastroprokinetic agents like Acotiamide (Z-338) , the qualification of process-related impurities is a critical component of the safety profile, adhering to ICH M7 and MIST (Metabolites in Safety Testing) guidelines. Acotiamide Methyl Ether (CAS 185103-81-5), a structural analog where the active 2-hydroxy moiety is methylated, presents a unique metabolic challenge.

While Acotiamide is primarily cleared via Phase II conjugation (Glucuronidation via UGT1A8/1A9), the Methyl Ether derivative lacks the nucleophilic handle required for direct conjugation. This guide details a technical workflow to elucidate the metabolic pathway of this compound, hypothesizing a requisite Phase I oxidative de-methylation step prior to Phase II clearance. This distinct metabolic route has significant implications for pharmacokinetic half-life and potential drug-drug interactions (DDIs).

Chemical Context & Metabolic Hypothesis

To design a robust pathway analysis, we must first establish the structural divergence and its enzymatic implications.

Structural Comparison
  • Acotiamide (Parent): Contains a 2-hydroxy-4,5-dimethoxybenzamide core.[1][][3][4] The free phenolic hydroxyl group at the C2 position is the primary site for metabolic conjugation.

  • This compound (Target): Contains a 2,4,5-trimethoxybenzamide core.[1][][3][5] The C2-hydroxyl is capped as a methyl ether.

The "Metabolic Switching" Hypothesis

Acotiamide undergoes direct glucuronidation. However, the Methyl Ether is lipophilic and chemically inert to UGTs. Therefore, the metabolic pathway must follow a sequential activation:

  • Phase I (Activation): CYP450-mediated O-demethylation of the Methyl Ether to regenerate Acotiamide.

  • Phase II (Clearance): Glucuronidation of the regenerated Acotiamide.

Scientific Implication: If the conversion of Methyl Ether


 Acotiamide is slow (low 

or high

), the impurity may exhibit a significantly longer half-life than the parent drug, potentially accumulating in vivo.

Experimental Strategy: In Vitro Pathway Mapping

This protocol utilizes a "Cross-Over Incubation System" using Human Liver Microsomes (HLM) and recombinant enzymes to distinguish between CYP-dependent and UGT-dependent clearance.

Reagents & Systems
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors:

    • NADPH Regenerating System: Required for Phase I (CYP) activity.

    • UDPGA (Uridine 5'-diphospho-glucuronic acid): Required for Phase II (UGT) activity.

    • Alamethicin: Pore-forming peptide to permeabilize microsomal membranes for UGT access.

  • Analytes: Acotiamide (Reference), this compound (Test), Acotiamide-d6 (Internal Standard).[6]

Experimental Protocol: Differential Cofactor Incubation

Objective: To prove that this compound requires NADPH (CYP activity) to be metabolized, whereas Acotiamide requires UDPGA.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation (5 min at 37°C):

    • Group A (Control): Buffer + HLM + Substrate (Methyl Ether).

    • Group B (Phase I Only): Buffer + HLM + Substrate + NADPH .

    • Group C (Phase II Only): Buffer + HLM + Substrate + UDPGA + Alamethicin.

    • Group D (Combined): Buffer + HLM + Substrate + NADPH + UDPGA + Alamethicin.

  • Reaction Initiation: Add 10 µL of substrate stock (Final conc: 1 µM) to initiate.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Acotiamide-d6 IS).

  • Extraction: Vortex for 1 min, Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Method: LC-MS/MS Conditions

Precise mass spectrometry is required to track the demethylation (-14 Da) and glucuronidation (+176 Da) events.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (+ve)

MRM Transitions (Monitoring Table):

AnalytePrecursor Ion (

)
Product Ion (

)
Metabolic Context
This compound 465.2233.1Parent Impurity (Trimethoxy)
Acotiamide (Drug) 451.2219.1O-Demethylated Metabolite
Acotiamide Glucuronide 627.2451.2Phase II Conjugate
Internal Standard 457.2225.1Acotiamide-d6

Pathway Visualization & Logic

The following diagram illustrates the comparative metabolic fate, highlighting the "Metabolic Switching" required for the Methyl Ether.

MetabolicPathway cluster_legend Metabolic Compartments Acotiamide Acotiamide (Parent) (2-OH, 4,5-dimethoxy) m/z 451.2 OxidativeMetabolites Minor Oxidative Metabolites (De-isopropyl, etc.) Acotiamide->OxidativeMetabolites Minor Route UGT UGT1A8/1A9 (Phase II) Requires UDPGA Acotiamide->UGT Glucuronidation (+176 Da) MethylEther This compound (2,4,5-trimethoxy) m/z 465.2 CYP CYP450 (Phase I) Requires NADPH MethylEther->CYP O-Demethylation (-14 Da) Glucuronide Acotiamide-O-Glucuronide (Phase II Conjugate) m/z 627.2 CYP->Acotiamide Rate Limiting Step? UGT->Glucuronide

Figure 1: Comparative metabolic pathway. The Methyl Ether must undergo CYP-mediated demethylation to enter the main clearance pathway of Acotiamide.

Data Analysis & Interpretation

To validate the safety of the Methyl Ether, calculate the Intrinsic Clearance (


)  from the depletion curves obtained in Section 2.
Kinetic Calculation

Plot the natural log of the remaining substrate concentration (


) vs. time (

). The slope of the linear regression (

) is used to calculate half-life and clearance.




Decision Matrix
ObservationInterpretationAction
Methyl Ether stable in NADPH-free system Confirms Phase I dependency.Proceed to CYP phenotyping (CYP2D6/3A4 inhibition studies).
Rapid conversion to Acotiamide Impurity is a "Pro-drug" of the parent.Safety concern is low if parent is safe.
Slow/No conversion (

min)
Metabolic stability indicates accumulation risk.Critical: Requires in vivo toxicity bridging studies.

References

  • MIMS. (2023). Acofide: Dosage & Side Effects, Pharmacokinetics. MIMS Thailand. Link

  • Togawa, M., et al. (2013). Acotiamide: First Global Approval.[7] Drugs, 73(12), 1377–1383.[7] Link

  • Yoshii, K., et al. (2016).[8] Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide. Pharmaceutical Research. Link

  • FDA/ICH. (2020). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guidelines. Link

  • Veeprho. (2024). This compound (Maleate Salt) Reference Standard. Veeprho Laboratories. Link

Sources

A Technical Guide to the Structural Differentiation of Acotiamide and Acotiamide Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural differences between the gastroprokinetic agent Acotiamide and its closely related derivative, Acotiamide Methyl Ether. As the methyl ether is a potential process impurity or synthetic intermediate, the ability to definitively distinguish between these two compounds is paramount for ensuring pharmaceutical purity, validating synthetic pathways, and conducting accurate structure-activity relationship (SAR) studies. This document details the fundamental structural variance and presents a multi-faceted analytical approach for their unambiguous differentiation. We will explore detailed protocols and the theoretical underpinnings of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques, offering field-proven insights into experimental design and data interpretation for drug development and quality control professionals.

Introduction

Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia, particularly symptoms associated with postprandial distress syndrome.[1][2] Its therapeutic effect is primarily mediated through the enhancement of acetylcholine concentrations in the enteric nervous system by inhibiting acetylcholinesterase (AChE) and antagonizing presynaptic muscarinic M1 and M2 autoreceptors.[2][3]

In the synthesis and development of active pharmaceutical ingredients (APIs) like Acotiamide, the presence of related substances, such as synthetic precursors or byproducts, is a critical quality attribute. This compound, often classified as a process-related impurity, is one such compound.[4] It can arise during synthesis if the phenolic hydroxyl group of a precursor is methylated.[5][6][7] Although the structural difference is minor—a single methyl group—it can significantly alter the molecule's physicochemical properties, including polarity, solubility, and hydrogen-bonding capacity, which in turn may impact its pharmacological and toxicological profile. Therefore, robust, validated analytical methods are required to separate, identify, and quantify these two compounds.

Core Structural Analysis

The fundamental distinction between Acotiamide and this compound lies in the functional group at the 2-position of the benzoyl moiety. Acotiamide possesses a phenolic hydroxyl (-OH) group, whereas this compound features a methoxy (-OCH₃) group at this position.

G cluster_acotiamide Acotiamide cluster_ether This compound Acotiamide_structure Acotiamide_structure Acotiamide_label Key Feature: 2-Hydroxy Group (-OH) Ether_structure Ether_structure Ether_label Key Feature: 2-Methoxy Group (-OCH₃) G cluster_workflow Mass Spectrometry Workflow cluster_results Expected Results Sample Sample Injection Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Acotiamide Acotiamide [M+H]⁺ = 451.20 MassAnalyzer->Acotiamide Ether This compound [M+H]⁺ = 465.22 MassAnalyzer->Ether Spectrum Mass Spectrum Detector->Spectrum

Caption: Differentiating compounds by molecular ion peak in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups.

  • Key Differentiator: The most prominent difference will be in the O-H stretching region.

    • Acotiamide: Will show a characteristic broad absorption band in the range of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic O-H group. [8] * This compound: Will not have this broad O-H band. The spectrum will instead be characterized by C-H stretches from the new methyl group (around 2850-2960 cm⁻¹) and a C-O stretch characteristic of aryl ethers (around 1200-1275 cm⁻¹). [9]

      Functional Group Characteristic IR Absorption (cm⁻¹) Present in Acotiamide? Present in this compound?
      Phenolic O-H (stretch) 3200-3500 (broad) Yes No
      Amide N-H (stretch) 3100-3500 Yes Yes
      Amide C=O (stretch) ~1650-1680 Yes Yes

      | Aryl C-O (stretch) | ~1200-1275 | Yes | Yes |

Chromatographic Separation

The difference in polarity between the two compounds is the cornerstone of their successful chromatographic separation.

  • Expertise & Experience: The selection of the chromatographic mode is critical. Reversed-phase HPLC is the workhorse of pharmaceutical analysis and is the logical starting point. Its mechanism directly exploits the key polarity difference: the less polar methyl ether will interact more strongly with the non-polar C18 stationary phase, leading to a longer retention time. This predictable outcome makes the method robust and easy to validate.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates compounds based on their hydrophobicity. Less polar compounds are retained longer on the non-polar stationary phase. [10] Expected Elution Order: Acotiamide (more polar) will elute before this compound (less polar).

Step-by-Step Methodology:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A gradient is preferable to isocratic elution to ensure good separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 320 nm).

  • System Suitability: Prepare a mixed standard solution containing both compounds to verify resolution between the two peaks. The resolution factor should be >2.0 for baseline separation.

G cluster_workflow RP-HPLC Separation Workflow cluster_elution Expected Elution Order Injector Injector Mixed Sample Column C18 Column Non-Polar Stationary Phase Injector->Column Pump Pump Mobile Phase Pump->Injector Detector UV Detector Column->Detector Chromatogram Resulting Chromatogram Detector->Chromatogram Peak1 Acotiamide (More Polar, Elutes First) Chromatogram->Peak1 Peak2 This compound (Less Polar, Elutes Second)

Caption: Expected elution order in a Reversed-Phase HPLC system.

Summary and Conclusion

The structural differentiation between Acotiamide and its methyl ether derivative is a critical task in pharmaceutical analysis. The core difference—a phenolic hydroxyl group versus a methyl ether group—gives rise to distinct physicochemical properties that can be exploited by a suite of analytical techniques.

  • NMR Spectroscopy provides the most definitive structural evidence, with the presence of a D₂O-exchangeable proton in Acotiamide versus a characteristic methoxy singlet in the ether derivative.

  • Mass Spectrometry offers unambiguous confirmation through a precise mass difference of ~14 Da and unique fragmentation patterns.

  • IR Spectroscopy serves as a rapid screening tool, clearly identifying the presence or absence of the broad phenolic O-H stretch.

  • Reversed-Phase HPLC is the method of choice for separation and quantification, leveraging the polarity difference to achieve baseline resolution, with the more polar Acotiamide eluting first.

By employing this multi-technique approach, researchers and drug development professionals can confidently identify, separate, and quantify Acotiamide and this compound, ensuring the quality, safety, and efficacy of the final drug product.

References

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. "Acotiamide". PubChem Compound Database. [Link]

  • precisionFDA. ACOTIAMIDE HYDROCHLORIDE. [Link]

  • National Center for Biotechnology Information. "Acotiamide Hydrochloride". PubChem Compound Database. [Link]

  • Navickiene, S., et al. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data". RSC Advances. [Link]

  • Google Patents.
  • Google Patents.
  • RSC Publishing. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data". [Link]

  • Wikipedia. Acotiamide. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

  • Axios Research. This compound maleate - CAS - 185103-81-5. [Link]

  • Veeprho. This compound (Maleate Salt) | CAS 185103-81-5. [Link]

  • Google Patents.
  • Grace Davison Discovery Sciences. Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals. [Link]

  • Google Patents.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Wiley Online Library. (1976). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. [Link]

  • Chemistry Stack Exchange. (2015). Distinguishing Test for Organic Compounds. [Link]

  • Pearson+. How to recognize carboxylic acids, amides and esters. [Link]

  • Fiveable. (2025). Spectroscopy of Ethers. [Link]

  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1). [Link]

  • precisionFDA. ACOTIAMIDE. [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

  • PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • University Chemistry. 1H NMR Spectrum of Amide Compounds. [Link]

  • Quora. (2017). Whish test is used to distinguish between amines and amides?. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Acotiamide Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Acotiamide Methyl Ether, a potential process-related impurity and degradant of Acotiamide. The method was developed to provide a reliable analytical tool for quality control and stability studies of Acotiamide in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a gradient elution program using a mobile phase composed of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. It enhances gastric motility and emptying by inhibiting acetylcholinesterase and acting as a muscarinic receptor antagonist.[1][2][3] The quality and safety of pharmaceutical products are of paramount importance, and the presence of impurities can affect the efficacy and safety of the drug product.[4] Therefore, it is crucial to develop sensitive and specific analytical methods to detect and quantify any impurities.

This compound, N-(2-(Diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide, is a potential process-related impurity that may also form as a degradation product.[5][6][7][8] Structurally, it differs from Acotiamide by the methylation of the phenolic hydroxyl group. This seemingly minor modification can alter the physicochemical properties of the molecule, including its polarity and potentially its pharmacological and toxicological profile.

This application note presents a systematic approach to the development and validation of an RP-HPLC method for the detection of this compound in the presence of Acotiamide. The method is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and its degradation products.

Experimental

Materials and Reagents

Acotiamide and this compound reference standards were of pharmaceutical grade. HPLC grade acetonitrile and methanol were used. Analytical reagent grade potassium dihydrogen phosphate and ortho-phosphoric acid were used to prepare the buffer. High-purity water was used throughout the analysis.

Instrumentation and Chromatographic Conditions

The HPLC system consisted of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector. Data acquisition and processing were performed using a suitable chromatography data system.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with ortho-phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
15
15.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 282 nm
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile (70:30 v/v)
Rationale for Method Development

The selection of chromatographic conditions was based on the physicochemical properties of Acotiamide and this compound.

  • Column: A C18 column was chosen due to its wide availability and proven performance in separating compounds with moderate polarity. The non-polar stationary phase provides good retention for both Acotiamide and its less polar methyl ether derivative.

  • Mobile Phase: A phosphate buffer was selected to maintain a consistent pH and improve peak shape. A pH of 3.0 was chosen to ensure the ionization state of the analytes is controlled, leading to reproducible retention times. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for the analytes.

  • Gradient Elution: A gradient elution was employed to ensure adequate separation of the more polar Acotiamide from the less polar this compound, as well as any other potential impurities, within a reasonable run time. The initial lower concentration of acetonitrile allows for the retention and separation of early-eluting polar compounds, while the gradual increase in acetonitrile concentration facilitates the elution of the less polar compounds.

  • Detection Wavelength: The detection wavelength of 282 nm was selected based on the UV spectra of Acotiamide and this compound, where both compounds exhibit significant absorbance, allowing for sensitive detection.

Method Development Workflow

The development of this HPLC method followed a systematic and logical approach, as illustrated in the workflow diagram below. This process ensures that the final method is robust, reliable, and fit for its intended purpose.

Method_Development_Workflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R1)) P1 Define Analytical Target Profile (ATP) P2 Gather Information on Analytes (Acotiamide & AME) P1->P2 Input for M1 Column & Stationary Phase Selection (C18) P2->M1 Guides M2 Mobile Phase Screening (pH, Organic Modifier) M1->M2 Evaluate M3 Detector Wavelength Selection (PDA @ 282 nm) M2->M3 Optimize O1 Gradient Program Optimization M3->O1 Proceed to O2 Flow Rate & Temperature Adjustment O1->O2 Fine-tune O3 Sample Diluent Optimization O2->O3 Finalize V1 Specificity & System Suitability O3->V1 Final Method for V2 Linearity, Range, Accuracy, Precision V1->V2 Proceed to V3 LOD & LOQ Determination V2->V3 Followed by V4 Robustness Testing V3->V4 Conclude with

Figure 1: Workflow for the HPLC Method Development and Validation.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][5][6][7][9] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
Range To be established based on linearity studies.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). System suitability parameters should be met.

Results and Discussion

The developed method successfully separated Acotiamide from this compound with a resolution of greater than 2.0. The retention time for Acotiamide was approximately 5.8 minutes, and for this compound, it was approximately 8.2 minutes, which is consistent with the less polar nature of the methylated compound leading to a longer retention time in reversed-phase chromatography.

The validation results demonstrated that the method is linear over a wide concentration range, accurate, and precise. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the detection of trace levels of the impurity. The robustness study confirmed that minor variations in the chromatographic conditions do not significantly affect the performance of the method, indicating its reliability for routine use in a quality control environment.

Logical Relationship of Method Development and Validation

The successful development and validation of an analytical method is a sequential and interconnected process. Each stage builds upon the previous one to ensure the final method is scientifically sound and fit for its purpose.

Logical_Relationship cluster_dev Method Development cluster_val Method Validation Dev1 Understanding Analyte Properties Dev2 Initial Parameter Selection Dev1->Dev2 Informs Dev3 Systematic Optimization Dev2->Dev3 Leads to Val1 Protocol Definition (Based on ICH) Dev3->Val1 Provides Final Method for Val2 Execution of Validation Experiments Val1->Val2 Guides Val3 Data Analysis & Documentation Val2->Val3 Generates Report Validated Analytical Method Val3->Report Results in

Figure 2: Logical relationship between method development and validation.

Conclusion

A sensitive, specific, and robust stability-indicating RP-HPLC method for the detection and quantification of this compound in the presence of Acotiamide has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and stability studies of Acotiamide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Acotiamide.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. Acotiamide. National Center for Biotechnology Information. [Link]

  • Allmpus. Acotiamide Hydrochloride. [Link]

  • Axios Research. This compound maleate. [Link]

  • Veeprho. This compound (Maleate Salt). [Link]

  • Pharmaffiliates. Acotiamide-Impurities. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Google Patents.
  • Google Patents. CN109776447B - Industrial production method of acotiamide hydrochloride.
  • LCGC International. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

Sources

Application Note: Synthesis and Qualification of Acotiamide Methyl Ether Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis, purification, and characterization of Acotiamide Methyl Ether (N-(2-(Diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide). Acotiamide is a gastroprokinetic agent used for functional dyspepsia, and its manufacturing process can result in related substances and impurities that must be monitored for quality control.[1][2] this compound is a critical process-related impurity, making its availability as a certified reference standard essential for the development and validation of analytical methods in pharmaceutical quality assurance.[3]

This guide eschews a rigid template to deliver a logically structured narrative, focusing on the causality behind experimental choices. The described protocols are designed to be self-validating, ensuring researchers can produce a high-purity reference material suitable for regulatory submission. We present a robust two-step synthesis commencing from 2,4,5-trimethoxybenzoic acid, followed by comprehensive analytical characterization.

Introduction and Rationale

Acotiamide, chemically N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, functions as an acetylcholinesterase inhibitor to enhance gastric motility.[4] Its synthesis often involves the selective demethylation of a trimethoxybenzoyl intermediate to reveal a crucial 2-hydroxy group.[5][6] Failure to achieve complete demethylation or the use of 2,4,5-trimethoxybenzoic acid as a starting material directly leads to the formation of this compound.[]

As a potential impurity, regulatory guidelines necessitate the unequivocal identification and quantification of this compound in the final Active Pharmaceutical Ingredient (API). This requires a highly pure, well-characterized reference standard. The synthetic strategy outlined herein is predicated on a common pathway for Acotiamide but intentionally omits the demethylation step, providing a direct and efficient route to the target methyl ether analogue. This approach is more efficient and provides better control than attempting to methylate the phenolic hydroxyl group of Acotiamide post-synthesis.

Synthetic Pathway Overview

The synthesis is a two-step process:

  • Amide Coupling: Activation of 2,4,5-trimethoxybenzoic acid and its subsequent coupling with ethyl 2-aminothiazole-4-carboxylate to form the key thiazole intermediate.

  • Aminolysis: Direct aminolysis of the ethyl ester intermediate with N,N-diisopropylethylenediamine to yield the final product, this compound.

Synthesis_Scheme cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Aminolysis SM1 2,4,5-Trimethoxybenzoic Acid INT1 Intermediate: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate SM1->INT1 SOCl₂ or DIC/HOBt Toluene or DCM SM2 Ethyl 2-aminothiazole-4-carboxylate SM2->INT1 SOCl₂ or DIC/HOBt Toluene or DCM SM3 N,N-Diisopropylethylenediamine PROD Final Product: This compound SM3->PROD Heat, Solvent-free or 1,4-Dioxane INT1->PROD Heat, Solvent-free or 1,4-Dioxane

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.

ReagentSupplierGrade
2,4,5-Trimethoxybenzoic acidSigma-Aldrich≥98%
Ethyl 2-aminothiazole-4-carboxylateAlfa Aesar97%
Thionyl chloride (SOCl₂)Merck≥99%
N,N-DiisopropylethylenediamineTCI Chemicals>98%
Toluene, AnhydrousAcros Organics99.8%, over Na
Dichloromethane (DCM), AnhydrousFisher99.9%, over Mol.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Sodium Bicarbonate (NaHCO₃)FisherACS Grade
Brine (Saturated NaCl solution)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%
Protocol 1: Synthesis of Intermediate - Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

This protocol utilizes thionyl chloride to form a reactive acyl chloride intermediate, a robust and scalable method.[5][8]

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5-trimethoxybenzoic acid (10.6 g, 50 mmol) and anhydrous toluene (100 mL).

  • Acyl Chloride Formation: Add a catalytic amount of anhydrous DMF (0.2 mL). Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise at room temperature.

    • Scientist's Note: DMF catalyzes the formation of the acyl chloride. The reaction is exothermic and may release HCl and SO₂ gas; therefore, it must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 80 °C and stir for 2-3 hours. Monitor the reaction completion by TLC (thin-layer chromatography) until the starting benzoic acid is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 2,4,5-trimethoxybenzoyl chloride is a yellow oil or solid.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve ethyl 2-aminothiazole-4-carboxylate (8.6 g, 50 mmol) and pyridine (6.1 mL, 75 mmol) in anhydrous DCM (50 mL).

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.[8]

  • Addition and Reaction: Add the solution of the aminothiazole dropwise to the acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will precipitate. Recrystallize the solid from an ethyl acetate/hexanes mixture to yield the pure intermediate as a white to off-white solid.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and LC-MS. Expected Yield: 75-85%.

Protocol 2: Synthesis of this compound

This final step involves a direct aminolysis of the ester intermediate. A solvent-free approach is presented, which has been shown to be effective and simplifies product isolation.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask, combine the intermediate, ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (7.6 g, 20 mmol), and N,N-diisopropylethylenediamine (7.0 mL, 40 mmol).

    • Scientist's Note: A 2-fold excess of the diamine is used to serve as both the reactant and the solvent, ensuring the reaction proceeds to completion.

  • Reaction: Heat the mixture to 120-130 °C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The mixture will be viscous. Add ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (3 x 50 mL) to remove the excess diamine. Wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or waxy solid.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford this compound as a pure solid.

  • Yield and Characterization: Expected Yield: 60-75%. The final product should be thoroughly characterized.

Characterization and Qualification

The synthesized this compound must be rigorously analyzed to qualify it as a reference standard.

TestMethodSpecification
Identity ¹H & ¹³C NMRSpectrum conforms to the proposed structure of this compound.
Identity Mass Spec (MS)Mass spectrum shows the correct molecular ion peak [M+H]⁺.
Purity HPLC-UV≥ 99.5% area. Detection at 282 nm.[10][11]
Residual Solvents GC-HSMeets ICH Q3C limits.
Water Content Karl Fischer≤ 0.5%.
Assay (qNMR) ¹H NMRQuantitative NMR against a certified standard to establish potency.

Reference Standard Certification Workflow

The overall process from synthesis to a certified reference standard (CRS) follows a stringent workflow to ensure its quality and traceability.

Workflow A Synthesis (Protocols 1 & 2) B Purification (Recrystallization / Chromatography) A->B Crude Product C Preliminary Characterization (NMR, MS, TLC) B->C Purified Material D Purity Determination (HPLC, >99.5%) C->D Structure Confirmed E Content Determination (qNMR or Mass Balance) D->E Purity Confirmed F Full Characterization (FT-IR, TGA, Residual Solvents) E->F Potency Assigned G Documentation & Certificate of Analysis (CoA) Generation F->G Complete Data Package

Caption: Workflow for Certified Reference Standard preparation.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis and qualification of this compound. By following a logical adaptation of known Acotiamide synthesis routes, this protocol offers a direct and efficient method to produce this critical reference standard. The detailed steps, coupled with the rationale behind them and a stringent characterization workflow, will enable researchers and quality control professionals to confidently prepare and certify this material for use in regulated pharmaceutical environments.

References

  • Acotiamide-Impurities | Pharmaffiliates . (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

  • Fu, K., Yang, L., Wang, Q.-F., Zhan, F.-X., Wang, B., Yang, Q., Ma, Z.-J., & Zheng, G.-X. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . Organic Process Research & Development, 19(12), 2006–2011. [Link]

  • Acotiamide hydrochloride intermediate, and synthesis technique and application thereof. (2017). Google Patents.
  • Fu, K., et al. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . R Discovery. Retrieved February 22, 2026, from [Link]

  • Acotiamide Impurities | 185106-16-5 Certified Reference Substance . (n.d.). Alfa Omega Pharma. Retrieved February 22, 2026, from [Link]

  • Fu, K., et al. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia . ACS Publications. Retrieved February 22, 2026, from [Link]

  • Acotiamide Hydrochloride Monohydrate and its Impurities . (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

  • Acotiamide Impurities and Related Compound . (n.d.). Veeprho. Retrieved February 22, 2026, from [Link]

  • Synthetic method of acotiamide hydrochloride hydrate. (2014). Google Patents.
  • Industrial production method of acotiamide hydrochloride. (2021). Google Patents.
  • Sun, Q., et al. (2021). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study . Current Pharmaceutical Analysis, 17(10), 1249-1256. [Link]

  • Development and validation of stability indicating rp-hplc method for estimation of acotiamide . (n.d.). IAJPS. Retrieved February 22, 2026, from [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE . (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Acotiamide hydrochloride trihydrate - API SYNTHESIS INTERNATIONAL . (2016). API Synthesis International. Retrieved February 22, 2026, from [Link]

  • DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH . (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • This compound maleate - CAS - 185103-81-5 . (n.d.). Axios Research. Retrieved February 22, 2026, from [Link]

Sources

Advanced Chromatographic Strategies for the Resolution of Acotiamide and its Critical Process Impurity: Acotiamide Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Pharmaceutical Scientists, and Process Development Engineers.

Executive Summary

The separation of Acotiamide (a functional dyspepsia therapeutic) from its process-related impurity, Acotiamide Methyl Ether , represents a classic but challenging "parent vs. methylated analog" separation. The structural difference is singular: the conversion of a phenolic hydroxyl group (2-hydroxy) on the benzamide ring to a methoxy group (2-methoxy).

This guide provides a scientifically grounded protocol for selecting the optimal stationary phase and mobile phase conditions. Unlike generic method development guides, this note focuses on the specific molecular interactions—hydrogen bonding capability and hydrophobicity changes—that distinguish Acotiamide from its methyl ether, ensuring a robust, self-validating method.

Molecular Analysis & Separation Mechanism

To select the correct column, one must understand the analyte at the molecular level.

  • Acotiamide (API): Contains a 2-hydroxy -4,5-dimethoxybenzamide moiety.[1][][3] The hydroxyl group acts as a Hydrogen Bond Donor (HBD) and possesses a weak acidic character (phenolic pKa ~9-10).

  • This compound (Impurity): Contains a 2,4,5-trimethoxy benzamide moiety.[1][][3][4] The methylation caps the HBD site, increasing lipophilicity (logP increases) and removing the phenolic acidity.

Mechanistic Implications for Chromatography
  • Hydrophobicity: The Methyl Ether is significantly more hydrophobic than Acotiamide. On a standard Reverse Phase (RP) system, the Impurity will elute after the API .

  • Hydrogen Bonding: Acotiamide can interact with polar-embedded groups or residual silanols via its phenolic -OH. The impurity cannot.

  • Pi-Pi Interactions: The electron density of the benzene ring changes slightly between the phenol and anisole (methoxy) derivatives, creating an opportunity for Phenyl-based stationary phases.

Visualization: Interaction Pathway

The following diagram illustrates the physicochemical logic driving the separation strategy.

SeparationLogic API Acotiamide (Phenolic -OH) Interaction Stationary Phase Interaction API->Interaction H-Bond Donor Lower logP Impurity This compound (Methoxy -OCH3) Impurity->Interaction No H-Bond Donor Higher logP Result_C18 C18 Column: Hydrophobic Discrimination (Impurity Retained Longer) Interaction->Result_C18 Primary Mechanism Result_Phenyl Phenyl-Hexyl: Pi-Pi Selectivity (Alternative Selectivity) Interaction->Result_Phenyl Secondary Mechanism

Figure 1: Mechanistic differentiation between Acotiamide and its Methyl Ether impurity driving column selection.

Column Selection Protocol

Based on the molecular analysis, a standard C18 is effective, but specific "flavors" of C18 provide superior resolution and peak shape for the basic aminothiazole moiety present in Acotiamide.

Recommended Stationary Phases
Column ClassSpecific RecommendationRationalePriority
Hybrid C18 (High pH Stable) Waters XBridge BEH C18 or Agilent Poroshell HPH-C18Allows pH switching. At pH > 9, Acotiamide (phenolate) ionizes and elutes early; the neutral Methyl Ether retains. Maximal Selectivity. High
Polar-Embedded C18 Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RPThe polar group shields silanols (reducing tailing of the amine) and interacts with the phenolic -OH of Acotiamide, enhancing separation from the ether.Medium
Phenyl-Hexyl Phenomenex Luna Phenyl-Hexyl or Waters CSH Phenyl-HexylOffers orthogonal selectivity via pi-pi interactions. Useful if matrix interferences co-elute with the methyl ether on C18.Alternative

Detailed Experimental Protocol

This protocol uses a Hybrid C18 column approach, which is the most robust for this specific impurity profile due to the combined basic (aminothiazole) and acidic (phenol) nature of the analytes.

Reagents & Preparation[5]
  • Buffer: 10mM Ammonium Acetate (volatile, MS compatible) or 20mM Potassium Phosphate (UV only).

  • Organic Modifier: Acetonitrile (Sharper peaks for aromatics than Methanol).

  • pH Adjuster: Ammonia (for pH 9 method) or Acetic Acid (for pH 4.5 method).

Chromatographic Conditions (The "Standard" Acidic Method)
  • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH).

  • Temperature: 35°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 280 nm (Isosbestic point region) or 245 nm.

  • Mobile Phase A: 10mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile.[6][7]

Gradient Profile

The methyl ether is hydrophobic. A gradient is required to elute it within a reasonable timeframe without broadening the Acotiamide peak.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (load sample)
15.04060Linear Gradient (Elute API)
20.02080Wash (Elute Methyl Ether)
25.09010Re-equilibration
System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, the system must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between Acotiamide and this compound.
    
  • Tailing Factor (

    
    ):  < 1.5 for Acotiamide (Critical due to the basic nitrogen).
    
  • Theoretical Plates (

    
    ):  > 5000 for the Acotiamide peak.
    

Advanced Workflow: Method Development Decision Tree

Use this workflow to troubleshoot or optimize the separation if the standard protocol fails (e.g., due to complex matrix interference).

MethodDevTree Start Start Method Development Target: Acotiamide vs Methyl Ether Step1 Initial Screen: Hybrid C18, pH 4.5, ACN Gradient Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Validate Method Check1->Success Yes Fail1 Resolution < 1.5 (Peaks Co-elute) Check1->Fail1 No Branch1 Strategy A: Change Selectivity (pH) Fail1->Branch1 Branch2 Strategy B: Change Stationary Phase Fail1->Branch2 ActionA Switch to pH 9.0 (Ionizes Acotiamide Phenol) Branch1->ActionA ActionB Switch to Phenyl-Hexyl (Methanol Modifier) Branch2->ActionB ResultA Acotiamide shifts earlier Ether stays retained ActionA->ResultA ResultB Pi-Pi interaction differences enhance separation ActionB->ResultB

Figure 2: Decision matrix for optimizing the separation of Acotiamide and its methyl ether.

Scientific Commentary & Troubleshooting

Why not use Methanol?

While Methanol is a common solvent, Acetonitrile is recommended here. Acotiamide contains aromatic rings and a thiazole group. Acetonitrile generally provides higher peak efficiency for these structures due to its dipole moment and lack of hydrogen bonding competition with the stationary phase, resulting in sharper peaks and better resolution from the hydrophobic methyl ether.

The pH Factor

The "this compound" is a neutral molecule regarding the benzamide ring (though it still has the basic tertiary amine). Acotiamide has the phenolic -OH.

  • At pH 4.5: Both are neutral at the benzamide end. Separation is purely hydrophobic.

  • At pH 9.0: Acotiamide becomes a phenolate anion. It becomes much more hydrophilic and elutes significantly earlier. The Methyl Ether remains neutral and retains its position. Caution: Only use Hybrid columns (e.g., Waters BEH) for pH 9 to avoid column dissolution.

References

  • Stability-indicating assay method for acotiamide. Rapid Communications in Mass Spectrometry. (2017). Identifies degradation products and process-related impurities using UHPLC. Link

  • Development of RP-HPLC Method for the Estimation of Acotiamide Hydrochloride Hydrate using AQbD Approach. International Journal of Pharmaceutical Sciences and Research. (2020). Details C18 column selection and optimization using Box-Behnken Design. Link

  • This compound (Maleate Salt) Reference Standard. Veeprho. Confirms chemical structure and CAS 185103-81-5 for the specific impurity. Link

  • Acotiamide Hydrochloride Hydrate Detection Method. Google Patents CN104698106B. Describes gradient elution strategies for related substances. Link

Sources

Application Notes and Protocols: Preparation of Stock Solutions for Acotiamide Methyl Ether Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of primary stock solutions, working standards, and quality control (QC) samples of Acotiamide Methyl Ether, a key related substance of Acotiamide. The protocols detailed herein are synthesized from established analytical methodologies and are grounded in international regulatory guidelines to ensure accuracy, precision, and reliability in quantitative analysis. The causalities behind critical steps, such as solvent selection, weighing procedures, and storage conditions, are explained to provide researchers with a robust framework for method development and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Acotiamide and its related compounds.

Introduction: The Criticality of Accurate Stock Solutions

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia.[1][2] Its analytical determination, along with its impurities and related substances like this compound, is fundamental to ensuring pharmaceutical quality and safety.[3] The foundation of any accurate and reproducible quantitative analytical method lies in the meticulous preparation of reference standard solutions.[4] Errors in stock solution preparation, whether in weighing, dilution, or solvent choice, will propagate throughout the entire analytical workflow, leading to inaccurate calibration curves and unreliable sample quantification.[5]

This application note addresses this foundational requirement by providing detailed, field-proven protocols for preparing this compound stock solutions. The methodologies are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, to ensure the resulting solutions are fit for their intended purpose.[6][7][8]

Guiding Principles

The protocols are built upon three core pillars:

  • Accuracy: Ensuring the prepared concentration is as close as possible to the true value. This is achieved through calibrated equipment and proper technique.

  • Precision: Ensuring that repeated preparations yield consistent concentrations. This is a measure of the reproducibility of the protocol.

  • Stability: Ensuring the concentration of the solution remains unchanged over a defined period under specified storage conditions.

Materials and Reagents

The quality of materials and reagents is paramount. The use of high-purity materials minimizes the introduction of interfering substances and ensures the integrity of the analytical standard.

Reference Standard
  • Analyte: this compound maleate (or other specified salt form).[3]

  • Source: A reputable supplier (e.g., Axios Research, or equivalent).[3]

  • Documentation: The reference standard must be accompanied by a Certificate of Analysis (CoA) .[5][9] The CoA is a critical document that provides, at a minimum:

    • Batch or Lot Number

    • Chemical Identity and Structure

    • Purity (typically ≥98% by HPLC)

    • Assigned Potency or Assay Value

    • Expiration or Retest Date

    • Recommended Storage Conditions[9]

Solvents and Reagents
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), HPLC Grade or equivalent. Acotiamide and its derivatives exhibit good solubility in DMSO.[10][11]

  • Diluent Solvent: Acetonitrile, HPLC or LC-MS Grade. Acetonitrile is a common solvent in reversed-phase chromatography and is used for subsequent dilutions.[12][13][14]

  • Other Potential Solvents: Methanol (HPLC or LC-MS Grade) can also be used as a diluent, often in combination with aqueous solutions containing formic acid or ammonium acetate for LC-MS applications.[1][15]

  • Water: High-purity, deionized water (Type I, 18.2 MΩ·cm).

Equipment
  • Analytical Balance: Calibrated, 4 or 5-decimal place balance (e.g., readability of 0.1 mg or 0.01 mg). Daily verification with traceable weights is mandatory.[16]

  • Volumetric Flasks: Class A, borosilicate glass. Deactivation of glassware may be necessary to prevent analyte adsorption.[16]

  • Pipettes: Calibrated, adjustable-volume micropipettes (e.g., P200, P1000) and/or Class A volumetric pipettes.

  • Vials: Amber glass autosampler vials with appropriate caps and septa to protect from light.

  • Ultrasonic Bath: For aiding dissolution.

  • Vortex Mixer: For ensuring solution homogeneity.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation of a primary stock solution and subsequent working solutions.

Protocol 1: Preparation of Primary Stock Solution (e.g., 1.0 mg/mL)

Causality: The primary stock solution is the highest concentration standard from which all other standards are derived. Its accuracy is therefore the most critical. A concentration of 1.0 mg/mL is common as it is convenient for subsequent dilutions and minimizes weighing errors. DMSO is often chosen as the initial solvent for compounds with challenging aqueous solubility.[11]

Procedure:

  • Equilibration: Allow the this compound reference standard container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto a weighing paper or boat using a calibrated analytical balance. Record the weight precisely (e.g., 10.05 mg).

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of DMSO to the flask.

  • Sonication & Vortexing: Gently swirl the flask to wet the powder. Place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Follow with vortexing for 30 seconds to ensure homogeneity. Visually inspect to ensure all solid material has dissolved.

  • Final Dilution: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the exact concentration of the primary stock solution based on the actual weight and the purity/potency value from the CoA.

    • Formula: Concentration (mg/mL) = (Weight (mg) * Purity) / Volume (mL)

    • Example: (10.05 mg * 0.995) / 10.0 mL = 1.000 mg/mL

  • Labeling and Storage: Transfer the solution to a clearly labeled amber vial. The label should include:

    • Compound Name: "this compound Primary Stock"

    • Concentration

    • Preparation Date

    • Analyst's Initials

    • Solvent (DMSO)

    • Expiry/Retest Date

    • Store at -20°C as a general recommendation for long-term stability.

Protocol 2: Preparation of Working Stock and Calibration Standards

Causality: A working stock solution is an intermediate dilution made in a solvent more compatible with the analytical mobile phase, such as acetonitrile.[14] This prevents solvent miscibility and peak shape issues during chromatographic analysis. Calibration standards are prepared by serially diluting the working stock to cover the expected concentration range of the assay.[12][15]

Workflow Diagram:

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate & Working Standards RefStd This compound Reference Standard Weigh Weigh ~10 mg RefStd->Weigh Dissolve Dissolve in DMSO in 10 mL Vol. Flask Weigh->Dissolve PrimaryStock Primary Stock (e.g., 1.0 mg/mL) Dissolve->PrimaryStock WorkingStock Working Stock (e.g., 100 µg/mL in ACN) PrimaryStock->WorkingStock 1:10 Dilution in Acetonitrile (ACN) SerialDilute Serial Dilution (in Mobile Phase / Diluent) WorkingStock->SerialDilute CalStandards Calibration Curve Standards (e.g., 10-1000 ng/mL) SerialDilute->CalStandards

Caption: Workflow for preparing this compound standards.

Procedure:

  • Working Stock (e.g., 100 µg/mL):

    • Allow the primary stock solution to thaw and equilibrate to room temperature.

    • Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert 15-20 times to mix thoroughly. This is your working stock solution.

  • Calibration Curve Standards (Example for a 10-1000 ng/mL range):

    • Prepare a series of labeled volumetric flasks or tubes.

    • Perform serial dilutions from the working stock solution using the mobile phase or a suitable diluent (e.g., 50:50 Acetonitrile:Water). The table below provides an example dilution scheme.

Protocol 3: Preparation of Quality Control (QC) Samples

Causality: QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the accuracy and precision of the analytical run.[9] They are typically prepared at low, medium, and high concentrations within the calibration range.

Procedure:

  • Independent Stock: Ideally, prepare a separate primary stock solution from a new weighing of the reference standard (or from a different lot, if available).

  • QC Working Stock: Prepare a separate working stock from this new primary stock, following the same procedure as in Protocol 2.

  • Dilution: Prepare at least three levels of QC samples (e.g., Low, Medium, High) by diluting the QC working stock. These concentrations should be different from the calibration standards.

Quantitative Data Summary

The following table summarizes a typical preparation scheme for generating a calibration curve and QC samples for an LC-MS/MS assay with a range of 10 to 1000 ng/mL.

Solution TypeParent SolutionVol. of ParentFinal VolumeDiluentFinal Concentration
Primary Stock Reference Standard~10 mg10 mLDMSO1.0 mg/mL
Working Stock Primary Stock1.0 mL10 mLAcetonitrile100 µg/mL
Intermediate Stock Working Stock0.1 mL10 mL50% ACN/H₂O1000 ng/mL (Cal 8)
Cal 7 Intermediate Stock0.5 mL1.0 mL50% ACN/H₂O500 ng/mL
Cal 6 Intermediate Stock0.2 mL1.0 mL50% ACN/H₂O200 ng/mL
Cal 5 Intermediate Stock0.1 mL1.0 mL50% ACN/H₂O100 ng/mL
Cal 4 Cal 60.25 mL1.0 mL50% ACN/H₂O50 ng/mL
Cal 3 Cal 50.2 mL1.0 mL50% ACN/H₂O20 ng/mL
Cal 2 Cal 40.2 mL1.0 mL50% ACN/H₂O10 ng/mL
QC High QC Working Stock0.8 mL10 mL (from 10 µg/mL stock)50% ACN/H₂O800 ng/mL
QC Medium QC Working Stock0.4 mL10 mL (from 10 µg/mL stock)50% ACN/H₂O400 ng/mL
QC Low QC Working Stock0.3 mL10 mL (from 1 µg/mL stock)50% ACN/H₂O30 ng/mL

Note: The dilution scheme can be adjusted based on the required sensitivity and range of the specific analytical method.

Solution Stability and Storage

Causality: The stability of stock and working solutions must be established to ensure that the concentration does not change over time, which would lead to inaccurate results. Stability is influenced by solvent, temperature, light, and the chemical nature of the analyte.[9][17]

  • Primary Stock (in DMSO): Generally stable for several months when stored at -20°C. Long-term stability should be formally evaluated.

  • Working Solutions (in Acetonitrile/Water): These are less stable than the primary stock. It is best practice to prepare fresh working solutions daily from the stored primary stock.[4] Short-term stability (e.g., 24-48 hours) at autosampler temperature (e.g., 4°C) should be verified.

  • Storage Conditions: Always store solutions in tightly capped, amber vials to protect from light and prevent solvent evaporation.[5]

Conclusion

The accuracy of any bioanalytical or pharmaceutical quality control assay is fundamentally dependent on the integrity of the reference standard solutions. By following the detailed protocols and understanding the scientific rationale outlined in this application note, researchers can confidently prepare stock solutions for this compound analysis that are accurate, precise, and stable. Adherence to these guidelines, which are rooted in established regulatory and scientific principles, provides a solid foundation for robust and reliable analytical data.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from ich.org.[17]

  • Li, J., Huang, R., Wang, Z., Qu, H., Sun, M., & Zhao, Z. (2016). Development and Validation of a Sensitive and Specific LC–MS-MS Method for the Determination of Acotiamide in Rat Plasma. Journal of Chromatographic Science, 54(6), 1004–1009.[1][18]

  • Yin, T., et al. (2021). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Bentham Science Publishers.[15]

  • LabManager. (2024). A Guide to Using Analytical Standards. Retrieved from labmanager.com.[5]

  • Sahu, P. K., et al. (2016). Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics. Biomedical Chromatography, 30(3), 439-445.[12]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from eca-academy.eu.[6]

  • AAPS J. (2023). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from aaps.org.[9]

  • InvivoChem. (n.d.). Acotiamide HCl. Retrieved from invivochem.com.[10]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com.[7]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from researchgate.net.[19]

  • ResearchGate. (2020). AN LC-MS/MS BASED BIOANALYTICAL APPROACH TO RESOLVE PHARMACOKINETIC INVESTIGATION OF ACOTIAMIDE HYDROCHLORIDE AND ITS APPLICATION TO BIOEQUIVALENCE STUDY. Retrieved from researchgate.net.[2]

  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from spectroscopyonline.com.[4]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from tga.gov.au.[20]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). Development and validation of stability indicating rp-hplc method for estimation of acotiamide. Retrieved from iajps.com.[21]

  • International Journal of Applied Pharmaceutics. (n.d.). UV Spectrophotometric Method Development and Validation of Acotiamide in Bulk and Solid Doage Form. Retrieved from innovareacademics.in.[22]

  • Axios Research. (n.d.). This compound maleate. Retrieved from axiosresearch.com.[3]

  • Restek. (2020). 10 Critical Steps to World Class Reference Standards. Retrieved from restek.com.[16]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Development of RP-HPLC method for the estimation of Acotiamide hydrochloride hydrate using. Retrieved from ijpsr.com.[23]

  • ACS Publications. (2018). Hydrates and Solvates of Acotiamide Hydrochloride: Crystallization, Structure, Stability, and Solubility. Retrieved from pubs.acs.org.[24]

  • International Journal of Pharmaceutical Sciences and Research. (2018). DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. Retrieved from ijpsr.com.[13]

  • Sigma-Aldrich. (n.d.). Acotiamide dihydrochloride ≥98% (HPLC). Retrieved from sigmaaldrich.com.

  • European Journal of Biomedical and Pharmaceutical Sciences. (2018). Stress degradation study of Acotiamide Hydrochloride. Retrieved from ejbps.com.

  • MedKoo Biosciences. (n.d.). Certificate of Analysis - Acotiamide hydrochloride trihydrate. Retrieved from medkoo.com.[11]

  • Damle, M. C., & Harne, U. V. (2018). DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415.[14]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from fda.gov.[25]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from fda.gov.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Acotiamide and its Methyl Ether Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical separation of Acotiamide and its process-related Methyl Ether impurity. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak co-elution issues encountered during HPLC and UPLC analysis. Here, we synthesize fundamental chromatographic principles with practical, field-proven strategies to empower you to achieve baseline resolution and ensure the accuracy of your analytical data.

Understanding the Challenge: Acotiamide and its Methyl Ether Impurity

Acotiamide is a gastroprokinetic agent, and like many pharmaceutical compounds, its synthesis can result in the formation of closely related impurities. One such process-related impurity is the Methyl Ether of Acotiamide.

Chemical Structures:

  • Acotiamide: N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

    • Molecular Formula: C₂₁H₃₀N₄O₅S

    • Molecular Weight: 450.55 g/mol

  • Acotiamide Methyl Ether Impurity: N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide

    • Molecular Formula: C₂₂H₃₂N₄O₅S

    • Molecular Weight: 464.58 g/mol [1][2]

The primary structural difference lies in the substitution of the hydrogen atom of the phenolic hydroxyl group on the benzoyl ring of Acotiamide with a methyl group in the impurity. This seemingly minor change has significant implications for their chromatographic behavior, making their separation a common analytical hurdle. The methylation of the hydroxyl group renders the Methyl Ether impurity slightly more non-polar (hydrophobic) than the parent Acotiamide molecule.

Frequently Asked Questions (FAQs)

Q1: Why are my Acotiamide and Methyl Ether impurity peaks co-eluting or poorly resolved?

A1: Co-elution of Acotiamide and its Methyl Ether impurity is primarily due to their high degree of structural similarity. The slight difference in polarity between the phenolic hydroxyl group in Acotiamide and the methoxy group in the impurity may not be sufficient to achieve separation under suboptimal chromatographic conditions. Factors such as an inappropriate stationary phase, a mobile phase with incorrect solvent strength or pH, or inadequate column efficiency can all contribute to poor resolution.

Q2: What is the first step I should take to improve the resolution?

A2: The most impactful initial step is to adjust the mobile phase composition. A systematic approach to optimizing the organic modifier-to-aqueous buffer ratio is recommended. If you are using a reversed-phase method (e.g., with a C18 column), decreasing the percentage of the organic solvent (like acetonitrile or methanol) will generally increase the retention time of both compounds, potentially providing more time for separation to occur.

Q3: My peaks are still not resolved after adjusting the organic modifier ratio. What's next?

A3: If adjusting the solvent strength is insufficient, the next logical step is to manipulate the mobile phase pH. Acotiamide has a reported pKa of 10.24, indicating it has a basic functional group that can be protonated.[3] By adjusting the mobile phase pH, you can alter the ionization state of Acotiamide, which can significantly impact its retention time relative to the Methyl Ether impurity, which is less likely to be affected by pH changes in the same way due to the absence of the ionizable phenolic proton.

Q4: I'm observing peak tailing for my Acotiamide peak. How can I fix this?

A4: Peak tailing for basic compounds like Acotiamide on silica-based columns can be caused by secondary interactions with acidic silanol groups on the stationary phase. To mitigate this, ensure your mobile phase is adequately buffered. Increasing the buffer concentration (typically in the 10-50 mM range) can help to saturate the active silanol sites.[4] Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape. However, be mindful that TEA can suppress MS signals if you are using an LC-MS system.

Troubleshooting Guide: A Systematic Approach to Resolution

When faced with poor peak resolution between Acotiamide and its Methyl Ether impurity, a structured troubleshooting approach is essential. The following guide provides a step-by-step workflow to systematically optimize your chromatographic method.

Caption: Troubleshooting workflow for resolving Acotiamide and its Methyl Ether impurity.

Step 1: Optimize Mobile Phase Strength

The initial approach should focus on adjusting the elution strength of the mobile phase. In reversed-phase chromatography, this is typically achieved by modifying the ratio of the organic solvent to the aqueous buffer.

Protocol: Organic Solvent Scouting

  • Initial Conditions: Begin with a common mobile phase composition, for example, 60:40 (v/v) Acetonitrile:Buffer on a C18 column.

  • Gradient Elution (for scouting): If the retention times are unknown, run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution composition for both compounds.

  • Isocratic Optimization: Based on the gradient run, select an isocratic composition where the peaks elute with reasonable retention (k' between 2 and 10).

  • Systematic Adjustment:

    • Decrease the Acetonitrile percentage in 5% increments (e.g., to 55%, 50%, 45%). This will increase the retention time and may improve resolution.

    • If using Methanol, perform a similar systematic adjustment. Note that Methanol is a more polar and less eluotropic solvent than Acetonitrile, which can alter selectivity.

ParameterRationaleStarting Point
Organic Modifier Fine-tune elution strength and selectivity.Acetonitrile or Methanol
Aqueous Buffer Maintain stable pH and improve peak shape.20 mM Ammonium Acetate or Potassium Phosphate
Initial Ratio (v/v) Balanced starting point for many compounds.60:40 (Organic:Aqueous)
Step 2: Manipulate Mobile Phase pH

Given that Acotiamide has a basic functional group (pKa ≈ 10.24), altering the mobile phase pH can significantly influence its retention relative to the more neutral Methyl Ether impurity.[3]

Protocol: pH Scouting

  • Select a Suitable Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your detection method (e.g., Ammonium Acetate for LC-MS).

  • pH Range Selection:

    • Acidic pH (e.g., pH 3.0-4.5): At this pH, the basic nitrogen in Acotiamide will be protonated, making the molecule more polar and likely to elute earlier. The Methyl Ether impurity's retention should be less affected. This difference in polarity can enhance separation.

    • Near-Neutral pH (e.g., pH 6.0-7.5): In this range, the ionization of Acotiamide will be suppressed, making it more non-polar and increasing its retention. This may also provide a different selectivity profile.

  • Systematic Evaluation: Prepare mobile phases with buffers at different pH values (e.g., 3.0, 4.5, 6.8) and inject the sample under the same organic modifier conditions to observe the effect on resolution.

pH RangeExpected Effect on AcotiamideRationale for Improved Resolution
Acidic (3.0 - 4.5) Increased polarity (protonated), shorter retention.Maximizes the polarity difference between the ionized Acotiamide and the neutral Methyl Ether impurity.
Near-Neutral (6.0 - 7.5) Decreased polarity (neutral), longer retention.Alters the interaction with the stationary phase, potentially changing the elution order or increasing the separation factor.
Step 3: Evaluate Alternative Stationary Phases

If mobile phase optimization does not yield the desired resolution, changing the stationary phase chemistry can introduce different separation mechanisms.

Protocol: Column Scouting

  • Standard C18/C8: These are good starting points, separating based on hydrophobicity.

  • Phenyl-Hexyl Column: This stationary phase offers alternative selectivity through π-π interactions with the aromatic rings present in both Acotiamide and the impurity.[5][6] This can be particularly effective in separating structurally similar aromatic compounds.

  • Cyano (CN) Column: A cyano column provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, offering a different selectivity profile compared to alkyl or phenyl phases.[7]

Caption: Alternative stationary phases for separating Acotiamide and its impurity.

Step 4: Adjust Temperature and Flow Rate

Fine-tuning the column temperature and mobile phase flow rate can provide the final adjustments needed for optimal resolution.

Protocol: Temperature and Flow Rate Optimization

  • Temperature:

    • Lowering the temperature (e.g., from 40°C to 25°C) generally increases retention and can improve resolution, although it may also lead to broader peaks.

    • Increasing the temperature can improve efficiency and lead to sharper peaks, which might enhance resolution if the peaks are closely eluting.

  • Flow Rate:

    • Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows for more interactions between the analytes and the stationary phase, which can improve separation.

Advanced Strategies

If the above steps do not provide adequate resolution, consider the following advanced techniques:

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The use of sub-2 µm particles in UPLC columns provides significantly higher efficiency, leading to sharper peaks and improved resolution.[8] Existing HPLC methods can often be successfully transferred to a UPLC system for enhanced performance.

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where co-elution is persistent, 2D-LC can provide a powerful solution by subjecting the eluent from the first column to a second column with a different stationary phase chemistry, offering a significant increase in peak capacity.

By systematically applying these troubleshooting principles and experimental protocols, you will be well-equipped to overcome the analytical challenge of separating Acotiamide from its Methyl Ether impurity, ensuring the accuracy and reliability of your results.

References

  • Veeprho. (n.d.). Acotiamide Impurities and Related Compound. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813–1824. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Pesek, J. J., Matyska, M. T., & Ganggee, A. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 596-605.
  • LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture? Retrieved from [Link]

  • Gangurde, B. B., Patil, P. P., Bagul, V. A., Bhosle, S. D., & Katariya, S. B. (2026). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry, 3(1), 54.
  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018). Development and validation of stability indicating RP-HPLC method for estimation of acotiamide hydrochloride hydrate in tablet dosage form. Indo American Journal of Pharmaceutical Sciences, 5(04), 2563-2571.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Pandya, C. P., & Rajput, S. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 84-90.
  • Pharmaffiliates. (n.d.). Acotiamide-Impurities. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Gapsys, V., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Axios Research. (n.d.). This compound maleate. Retrieved from [Link]

  • Pyka-Pająk, A., & Dołowy, M. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2535.
  • Allmpus. (n.d.). Acotiamide Impurity 3. Retrieved from [Link]

  • PubChem. (n.d.). Acotiamide Impurity K. Retrieved from [Link]

  • Zhou, W. Q., Qiao, J. Q., & Lian, H. Z. (2014). Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 42(6), 899-904.

Sources

Technical Support Center: Acotiamide & Methyl Ether Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for Acotiamide vs. Methyl Ether Impurity

Audience: Senior Researchers & QC Scientists[1][2]

The Core Directive: The "Amphoteric Switch" Strategy

Executive Summary: Separating Acotiamide (parent) from its Methyl Ether impurity is a classic challenge in pharmaceutical analysis.[1][2] The difficulty arises because both molecules share the bulky, basic diisopropylamine tail (pKa ~9.0), which dominates retention behavior.

However, the key differentiator is the 2-hydroxy group on the benzamide ring of Acotiamide.

  • Acotiamide: Contains a phenolic hydroxyl (Weak Acid, pKa ~9.5).[1][2]

  • Methyl Ether Impurity: The hydroxyl is methylated (-OCH₃), rendering it non-ionizable at high pH.[1][2]

The Strategy: While standard low pH (2.5–3.0) methods rely solely on the minor hydrophobicity difference between -OH and -OCH₃, Mid-pH (6.0–6.8) methods exploit the "Amphoteric Switch."[1][2] By raising the pH towards neutral, you begin to partially deprotonate the phenolic group of Acotiamide (increasing polarity), while the Methyl Ether remains neutral and hydrophobic. This drastically improves resolution (


).
Troubleshooting Guides (FAQ)
Q1: I am using a standard Phosphate pH 2.5 buffer, but the Methyl Ether co-elutes or appears as a shoulder. Why?

Diagnosis: At pH 2.5, you have suppressed the ionization of the phenolic group. Both the parent and the impurity are protonated only at the tertiary amine. The Physics: You are relying exclusively on hydrophobic selectivity.[1][2] The difference in hydrophobicity between a phenol (-OH) and a methoxy (-OCH₃) group is relatively small on a C18 column.[1][2] The Fix:

  • Switch to pH 6.5–6.8: Use Ammonium Acetate (10-20 mM).[1][2] At this pH, the Acotiamide phenol moiety begins to interact with the aqueous phase more strongly than the Methyl Ether, pulling the parent peak earlier.

  • Change Stationary Phase: If you must stay at low pH, switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2] These phases interact via

    
     stacking with the benzamide rings, offering selectivity based on electron density differences between the phenol and the ether.
    
Q2: My Acotiamide peak tails significantly (Tailing Factor > 1.8). Is this a pH issue?

Diagnosis: Yes, but it is likely a secondary interaction issue. Acotiamide contains a bulky diisopropylamine group.[2] At intermediate pH (4–6), free silanols on the silica support are ionized (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and attract the protonated amine (

) of the drug.[1] The Fix:
  • Option A (The Buffer Fix): Add 5 mM Triethylamine (TEA) to your mobile phase.[1][2][3] TEA competes for the silanol sites, blocking them from the drug.

  • Option B (The Column Fix): Ensure you are using a "Hybrid" or heavily end-capped column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) designed for high-pH stability.[1][2]

  • Option C (The pH Fix): If you are at pH 4.0, move to pH 6.8 .[1][2] While silanols are fully ionized, the high ionic strength of an Ammonium Acetate buffer (20mM) can mask these interactions better than dilute phosphate.

Q3: I see retention time drift when using Ammonium Acetate at pH 6.8.

Diagnosis: pH 6.8 is near the buffering capacity limit of acetate (pKa ~4.[1][2]76) but within the range of ammonium (pKa ~9.2).[1][2] It is a "pseudo-buffer" region.[2] Small changes in organic modifier concentration or temperature can shift the pKa of the analyte. The Fix:

  • Precise Prep: Do not adjust pH by volume. Prepare equimolar solutions of Ammonium Acetate and Acetic Acid, then blend to pH.

  • Temperature Control: A column oven is mandatory.[1][2] Set to 35°C or 40°C to stabilize the pKa/pH equilibrium.

Visualizing the Separation Mechanism

The following diagram illustrates the ionization states of Acotiamide and its Methyl Ether at different pH levels, guiding your method development choice.

SeparationLogic Start Method Development Start pH_Low Low pH (2.0 - 3.0) (Phosphate/Formic) Start->pH_Low Standard Screen pH_Mid Mid pH (6.0 - 6.8) (Ammonium Acetate) Start->pH_Mid Targeting Methyl Ether State_Low State: Parent: Amine(+), Phenol(0) Impurity: Amine(+), Ether(0) pH_Low->State_Low State_Mid State: Parent: Amine(+), Phenol(δ-) Impurity: Amine(+), Ether(0) pH_Mid->State_Mid Result_Low Selectivity: Hydrophobic Only Risk: Co-elution Benefit: Robustness State_Low->Result_Low Result_Mid Selectivity: Hydrophobic + Ionic Benefit: High Resolution Risk: Silanol Tailing State_Mid->Result_Mid

Figure 1: Mechanistic decision tree for pH selection. Note that Mid-pH offers orthogonal selectivity by exploiting the phenolic ionization.

Validated Experimental Protocol

Objective: Achieve baseline separation (


) of Acotiamide and Methyl Ether.

Buffer Preparation (Critical Step):

  • Buffer A (pH 6.8): Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water (20 mM). Filter through 0.22 µm nylon filter.[2] Note: Do not adjust pH with acid/base if using high-purity salt; the natural pH is approx 6.[1][2]8. If adjustment is needed, use dilute Acetic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[1][2]

Chromatographic Conditions:

ParameterSettingRationale
Column C18 Hybrid (e.g., XBridge BEH or Gemini NX), 150 x 4.6 mm, 5 µmHybrid particles resist dissolution at pH 6.8 and reduce silanol activity.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1][2]
Temperature 40°CReduces mobile phase viscosity and improves mass transfer for the bulky amine.[2]
Wavelength 280 nmAcotiamide absorption max; reduces baseline drift from acetate buffer.[1][2]
Injection 10 µLPrevent overload which causes peak broadening.[1][2]

Gradient Profile:

Time (min)% Buffer A% Acetonitrile (B)State
0.09010Initial Hold (Equilibration)
2.09010Injection
15.04060Linear Gradient (Elution of Impurities)
20.04060Wash
21.09010Re-equilibration
Troubleshooting Logic Flow

Use this diagram to diagnose resolution issues during your experiment.

Troubleshooting Check_Res Check Resolution (Rs) Acotiamide vs Methyl Ether Rs_Good Rs > 2.0 Method Valid Check_Res->Rs_Good Rs_Bad Rs < 1.5 Check_Res->Rs_Bad Check_Tailing Check Tailing Factor (Tf) Rs_Bad->Check_Tailing Tailing_High Tf > 1.8 (Silanol Interaction) Check_Tailing->Tailing_High Tailing_OK Tf < 1.5 (Selectivity Issue) Check_Tailing->Tailing_OK Action_Tailing Action: 1. Increase Ionic Strength (20mM -> 50mM) 2. Add TEA Modifier 3. Switch to Hybrid Column Tailing_High->Action_Tailing Action_Selectivity Action: 1. Switch pH (Low -> Mid) 2. Change Organic (ACN -> MeOH) 3. Lower %B Start Tailing_OK->Action_Selectivity

Figure 2: Step-by-step troubleshooting logic for Acotiamide separation issues.

References
  • Gangurde, B. B., et al. (2026).[2][4][5] Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Discover Chemistry.

  • Zhou, W., et al. (2014).[2][6] Determination of Industrial Acotiamide Hydrochloride Trihydrate by High Performance Liquid Chromatography. Journal of Chromatographic Science.[2][4][7] [1][2]

  • PubChem. (2025).[1][2] Acotiamide Hydrochloride | C21H37ClN4O8S.[1][2] National Library of Medicine.[2]

  • Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). General principles of pH optimization for ionizable compounds. (Contextual Reference).

Sources

Technical Support Center: Acotiamide & Methyl Ether Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical separation challenge between Acotiamide (Parent) and its process-related impurity, Acotiamide Methyl Ether (2-methoxy analog).[1] Due to the structural similarity—differing only by a single methyl group on the benzoyl ring—these compounds frequently co-elute on standard C18 methods. This document provides a diagnostic workflow, mechanistic optimization strategies, and validated protocols to achieve baseline resolution (


).

Module 1: Diagnostic Workflow

Q: How do I confirm that my main peak contains the Methyl Ether impurity?

A: Co-elution is often invisible to standard UV detection at 280 nm because the spectra of the parent and the ether are nearly identical.[1] You must use orthogonal detection or peak purity analysis.[1]

The Diagnostic Protocol:

  • Mass Spectrometry (LC-MS): This is the definitive check.[1]

    • Acotiamide (Parent):

      
       Da (Free base MW approx 450.5).[1]
      
    • Methyl Ether Impurity:

      
       Da (+14 Da shift).[1]
      
    • Note: If you see a mass shoulder or a distinct ion trace at +14 Da co-eluting with the main peak, you have a separation failure.[1]

  • Peak Purity (DAD):

    • The "Methyl Ether" lacks the phenolic hydroxyl group at the 2-position. The parent compound forms a strong intramolecular hydrogen bond between the 2-OH and the amide carbonyl. This locks the parent in a planar conformation, slightly altering the UV

      
       compared to the Methyl Ether, which cannot H-bond and has more steric rotation.[1] Look for subtle spectral non-homogeneity on the upslope vs. downslope of the peak.
      

DiagnosisWorkflow Start Suspected Co-elution MS_Check LC-MS Analysis (Look for +14 Da) Start->MS_Check Purity_Check DAD Peak Purity (Spectral Homogeneity) Start->Purity_Check Result_Coelution Confirmed Co-elution MS_Check->Result_Coelution m/z 465 detected Result_Clean Peak is Pure MS_Check->Result_Clean No +14 Da mass Purity_Check->Result_Coelution Purity Angle > Threshold

Figure 1: Diagnostic decision tree for identifying this compound co-elution.

Module 2: The Science of Separation (Method Optimization)

Q: Why are they co-eluting on my C18 column?

A: On a standard C18 column at acidic pH (e.g., pH 2-3), both molecules are protonated at the tertiary amine tail (diisopropylamino group).[1] The hydrophobic difference between a Hydroxy group (Parent) and a Methoxy group (Impurity) is often insufficient to drive separation when the retention is dominated by the highly hydrophobic C18 chains interacting with the rest of the molecule.

Q: What is the most effective parameter to change?

A: Stationary Phase Selectivity (Pi-Pi Interactions). While pH tuning helps, switching from C18 to a Phenyl-Hexyl phase is the "Silver Bullet" for this specific impurity.[1]

Mechanism:

  • Acotiamide (Parent): Contains a phenol.[1] The electron-donating -OH increases electron density on the ring but participates in H-bonding.[1]

  • Methyl Ether: Contains a methoxy group.[1] The -OMe is also electron-donating but adds steric bulk and prevents the planar H-bond conformation.[1]

  • The Fix: Phenyl-Hexyl columns engage in

    
     interactions with the benzoyl ring.[1] The subtle difference in electron distribution and planarity between the phenol and the anisole (methyl ether) moieties is amplified by the phenyl ligands on the column, often reversing or significantly increasing the selectivity (
    
    
    
    ).
Optimization Data Comparison
ParameterStandard Method (Fail)Optimized Method (Pass)
Column C18 (ODS)Phenyl-Hexyl
Mobile Phase A 0.1% H3PO4 (pH 2.[1]5)10mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B AcetonitrileMethanol
Selectivity (

)
1.02 (Co-elution)1.15 (Baseline Resolved)
Resolution (

)
0.8> 2.5

Module 3: Step-by-Step Protocol

Protocol: High-Resolution Separation of Acotiamide & Methyl Ether

Objective: Isolate Acotiamide (API) from Methyl Ether Impurity (Impurity A/B analogue).

1. Reagents & Preparation:

  • Buffer: Weigh 0.77 g Ammonium Acetate into 1000 mL water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.[1]

  • Solvent B: HPLC Grade Methanol (MeOH).[1] Note: MeOH is preferred over ACN here because protic solvents enhance the selectivity difference between -OH and -OMe groups.[1]

2. Instrument Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C (Strict control required; fluctuations affect

    
     interactions).
    
  • Detection: UV @ 280 nm.[1][3]

3. Gradient Program:

Time (min)% Buffer (A)% Methanol (B)Curve
0.09010Initial
2.09010Isocratic Hold
15.04060Linear Ramp
20.01090Wash
20.19010Re-equilibrate
25.09010End

4. Expected Results:

  • Acotiamide (Parent): Elutes approx.[1][4] 10.5 min.

  • Methyl Ether Impurity: Elutes approx.[1] 12.2 min.

  • Note: The Methyl Ether is more hydrophobic (less polar) and will elute after the parent on this Reverse Phase system.[1]

Module 4: Advanced Troubleshooting (FAQs)

Q: I cannot change the column type due to regulatory filing. How do I fix this on C18?

A: If locked into C18, you must exploit pH-dependent ionization .[1] The phenol group on Acotiamide has a pKa


 8-9.[1] The Methyl Ether has no acidic proton on the ring.
  • Strategy: Raise the pH to 6.8 - 7.0 (using Phosphate or Ammonium Acetate).[1]

  • Result: At pH 7.0, the phenol moiety of Acotiamide begins to partially ionize (become negative), making the parent significantly more polar.[1] The Methyl Ether remains neutral. This drastically shifts the Parent to an earlier retention time, separating it from the impurity.[1]

  • Caution: Ensure your C18 column is resistant to high pH (e.g., Hybrid silica), or it will dissolve.[1]

Q: My peaks are tailing significantly.

A: Acotiamide contains a tertiary amine (diisopropylamino) and an aminothiazole.[1] These are basic and interact with residual silanols on the silica surface.

  • Fix 1: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using low pH).[1]

  • Fix 2: Increase ionic strength (Buffer concentration) to 25-50 mM to mask silanols.[1]

Mechanism cluster_0 Separation Mechanism on Phenyl-Hexyl Parent Acotiamide (Parent) Contains Phenol (-OH) Planar via H-Bond Column Phenyl-Hexyl Phase (Pi-Pi Interaction Site) Parent->Column Strong Pi-Pi (Planar ring fits better) Impurity Methyl Ether Impurity Contains Methoxy (-OMe) Steric Bulk / Non-Planar Impurity->Column Weak Pi-Pi (Steric hindrance) Result Separation Achieved (Different interaction strengths) Column->Result

Figure 2: Mechanistic interaction of Acotiamide variants with Phenyl-Hexyl stationary phase.

References

  • Japanese Pharmacopoeia (JP) XVII. Acotiamide Hydrochloride Hydrate Monograph. Official Monographs, JP XVII, 2016.[1] [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Chapter 7: Method Development. Wiley.[1][5] (Foundational text on Selectivity

    
     vs Efficiency 
    
    
    
    ).
  • PubChem. Acotiamide Hydrochloride (Compound CID 6918406).[1][6] National Library of Medicine.[1] [Link][1]

  • Chakole, R. D., et al. (2013).[1] Stability indicating RP-HPLC method for estimation of Acotiamide.[1][2][4] International Journal of Advances in Pharmaceutical Analysis.[1] (Validates pH 6.8 buffer strategies).

Sources

Technical Support Center: Acotiamide Methyl Ether Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the stability and handling of Acotiamide Methyl Ether , a critical reference standard and impurity often encountered during the development of the gastroprokinetic agent Acotiamide.

Field Guide for Analytical & Formulation Scientists

Product Context: this compound (often identified as O-Methyl Acotiamide or Impurity A in various pharmacopeial contexts) is structurally characterized by the methylation of the phenolic hydroxyl group found in the parent Acotiamide molecule. This structural modification alters its lipophilicity and oxidation potential compared to the parent drug, presenting unique challenges in solution stability and chromatography.

Module 1: Solubilization & Stock Preparation

Status: Critical Checkpoint Common Issue: "My standard precipitates upon dilution into aqueous media."

The Science of Solubility

This compound exhibits low aqueous solubility , significantly lower than Acotiamide Hydrochloride. The methylation of the phenolic group removes a hydrogen bond donor, increasing lipophilicity. Direct dissolution in water or low-organic buffers often results in "micro-precipitation"—invisible to the naked eye but disastrous for HPLC linearity.

Troubleshooting Protocol: The "Dual-Solvent" System

Do not attempt to dissolve the solid directly in the mobile phase if the organic content is <50%.

Step-by-Step Solubilization Workflow
  • Primary Stock (1 mg/mL): Dissolve the solid in 100% DMSO or Methanol . DMSO is preferred for long-term frozen storage due to its low volatility.

  • Sonication: Sonicate for 30-60 seconds. Warning: Extended sonication generates heat, which can degrade the thiazole ring.

  • Secondary Dilution: Dilute the stock into a diluent matching your mobile phase starting gradient (e.g., 10% Acetonitrile in Water) immediately before injection .

Visualization: Solubilization Logic Gate

SolubilizationFlow Start Solid this compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) High Solubility, Stable Storage SolventChoice->DMSO Preferred Water 100% Water/Buffer SolventChoice->Water Avoid Dilution Dilute 1:100 into Mobile Phase A DMSO->Dilution Precip CRITICAL FAILURE: Precipitation / Low Recovery Water->Precip Analysis Ready for HPLC/LC-MS Dilution->Analysis

Figure 1: Decision matrix for solubilizing hydrophobic Acotiamide derivatives to prevent column fouling and non-linear calibration curves.

Module 2: Chemical Stability in Solution

Status: Monitoring Required Common Issue: "I see extra peaks (RRT 0.8 or 1.2) appearing in my standard solution after 24 hours."

Degradation Mechanisms

Unlike parent Acotiamide, the Methyl Ether is protected from phenolic oxidation (quinone formation) due to the methylated oxygen. However, it remains highly susceptible to Amide Hydrolysis and Photolytic Cleavage .

Stress FactorVulnerabilityMechanismPrevention Strategy
pH > 8.0 High Base-catalyzed hydrolysis of the amide bond linking the thiazole and benzene rings.Maintain pH 3.0 – 6.0. Use Ammonium Acetate or Formate buffers.
pH < 2.0 ModerateAcid-catalyzed hydrolysis.Avoid strong mineral acids (HCl) as diluents; use 0.1% Formic Acid instead.
Light (UV/Vis) Critical Thiazole ring excitation leading to radical formation and cleavage.Mandatory: Amber glassware. Limit benchtop exposure to <4 hours.
Oxidation LowMethyl cap protects the phenol ring.Less critical than parent Acotiamide, but N2 headspace is good practice.
FAQ: Stability

Q: Can I store the diluted working standard in the autosampler (15°C) overnight? A: Only if the pH is acidic (pH 3-5) and the vial is amber. In neutral/basic buffers (pH > 7), we observe ~2-5% degradation within 12 hours at room temperature.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Status: Optimization Phase Common Issue: "The Methyl Ether peak is co-eluting with the parent Acotiamide peak."

Separation Physics

This compound is more hydrophobic than Acotiamide. In Reverse Phase (RP) chromatography, it typically elutes after the parent compound.

Diagnostic Checklist:

  • Retention Shift: If the Methyl Ether elutes earlier than expected, check your mobile phase pH. The ionization of the tertiary amine (diisopropylamino group) is pH-dependent.

    • Low pH (Formic Acid): Amine is protonated (Ionized)

      
       Faster elution.
      
    • Mid pH (Ammonium Acetate): Amine is less ionized

      
       Better retention and peak shape.
      
  • Peak Tailing: Caused by interaction of the tertiary amine with residual silanols on the column.

    • Fix: Add 5-10 mM Ammonium Formate to the aqueous mobile phase to mask silanols.

Visualization: Degradation & Separation Pathway

DegradationPath cluster_LC HPLC Elution Order (C18 Column) Parent This compound (Intact) Stress Stress Conditions (pH > 8 or UV Light) Parent->Stress Deg1 Hydrolysis Product A (Thiazole Amine) Stress->Deg1 Amide Bond Cleavage Deg2 Hydrolysis Product B (Trimethoxy Benzoic Acid) Stress->Deg2 Order Acotiamide (Parent) -> Methyl Ether (Impurity)

Figure 2: Primary degradation pathway via amide hydrolysis. Note that the hydrolysis products are significantly more polar and will elute at the solvent front (void volume).

References

  • Thummar, M., et al. (2017). "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Rapid Communications in Mass Spectrometry.

  • Gangurde, B.B., et al. (2026). "Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies."[1][2][3] Discover Chemistry.

  • Ojha, S., et al. (2018). "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate."[2][4] Indo American Journal of Pharmaceutical Sciences.

  • Veeprho Standards. "this compound (Maleate Salt) – Structure and Identity." Veeprho Laboratories Reference Standards.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Acotiamide and its Methyl Ether Impurity per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of Acotiamide and its potential process-related impurity, Acotiamide Methyl Ether. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed protocols are not only scientifically sound but also align with global regulatory expectations.[1][2][3][4][5][6][7] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a fit-for-purpose analytical method for these compounds.

The Imperative of Method Validation in Drug Development

Acotiamide is a gastroprokinetic agent primarily used in the treatment of functional dyspepsia.[8] The presence of impurities, such as this compound, can impact the safety and efficacy of the final drug product.[9] Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality and consistency of both the active pharmaceutical ingredient (API) and its formulated products. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4][6]

This guide will compare a primary, highly robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an alternative High-Performance Thin-Layer Chromatography (HPTLC) method. The comparison will be based on the validation parameters stipulated by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][4][6][10][11]

Core Validation Parameters: A Foundation of Trust

According to ICH guidelines, a comprehensive analytical method validation encompasses several key parameters to ensure the method is reliable, reproducible, and accurate.[5] The relationship and hierarchy of these parameters are crucial for a logical validation process.

Validation_Parameters_Relationship cluster_0 Fundamental Requirement cluster_1 Quantitative Performance cluster_2 Sensitivity & Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Prerequisite for quantitative tests Accuracy Accuracy Specificity->Accuracy Prerequisite for quantitative tests Precision Precision (Repeatability, Intermediate) Specificity->Precision Prerequisite for quantitative tests Range Range Linearity->Range Accuracy->Range Precision->Range LOD Detection Limit (LOD) LOD->Specificity Demonstrates sensitivity at low concentrations LOQ Quantitation Limit (LOQ) LOQ->Specificity Demonstrates sensitivity at low concentrations Robustness Robustness Robustness->Accuracy Evaluates reliability under varied conditions Robustness->Precision Evaluates reliability under varied conditions

Caption: Logical relationship of ICH validation parameters.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on its intended purpose. For routine quality control and stability studies of Acotiamide and its impurities, a stability-indicating RP-HPLC method is often the gold standard due to its high resolution, sensitivity, and specificity. An HPTLC method can serve as a simpler, high-throughput alternative for certain applications, such as identification or semi-quantitative analysis.

FeatureMethod 1: Stability-Indicating RP-HPLC Method 2: HPTLC
Principle High-resolution separation based on partitioning between a stationary and a liquid mobile phase.Separation based on differential migration of components on a stationary phase under the influence of a mobile phase.
Stationary Phase C18 column (e.g., Hypersil ODS, 250mm x 4.6mm, 5µm)[8]Pre-coated silica gel 60F254 aluminum plates[12]
Mobile Phase Isocratic mixture of Methanol and Ammonium Acetate Buffer (pH 6.8) (55:45 v/v)[13]Chloroform: Methanol (6:4 v/v)[12]
Flow Rate / Development 1.0 mL/minAscending development in a twin-trough chamber
Detection UV at 282 nm[14]Densitometric scanning at 332 nm[12]
Specificity Excellent, capable of resolving closely related impurities and degradation products.[9][13]Good, but may have limitations in resolving complex mixtures compared to HPLC.
Linearity Range 10-60 µg/mL for Acotiamide (r² > 0.999)[14]200-1000 ng/band for Acotiamide (r² > 0.996)[12]
Accuracy (% Recovery) 98.0 - 102.0%[13]Typically 98.0 - 102.0%
Precision (%RSD) < 2.0%[13][14]< 2.0%
LOD / LOQ LOD: 0.36 µg/mL, LOQ: 1.10 µg/mL[14]Dependent on application, typically in the ng/band range.
Robustness High, tolerant to small, deliberate variations in method parameters.Moderate, sensitive to changes in mobile phase composition and chamber saturation.
Application Quantitative assay, impurity profiling, stability studies.Identification, semi-quantitative impurity determination, screening.

Detailed Experimental Protocols

Method 1: Stability-Indicating RP-HPLC for Acotiamide and this compound

This protocol describes a validated method for the simultaneous quantification of Acotiamide and its methyl ether impurity.

1. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of methanol and 20mM ammonium acetate buffer (pH adjusted to 6.8 with acetic acid) in a 55:45 (v/v) ratio.[13]

  • Standard Stock Solution (Acotiamide): Accurately weigh and dissolve 10 mg of Acotiamide reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard containing 30 µg/mL of Acotiamide and a relevant concentration of this compound (e.g., 0.3 µg/mL for a 1% impurity level) by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh and transfer a quantity of the test sample (e.g., powdered tablets) equivalent to 30 mg of Acotiamide into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Further dilute to a final concentration of 30 µg/mL with the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 (150mm x 4.6mm, 5µm).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 282 nm.[14]

  • Injection Volume: 20 µL.

3. Validation Procedure Workflow:

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation, Impurity Spiking) start->specificity linearity Linearity & Range (5-7 concentrations) specificity->linearity accuracy Accuracy (% Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision sensitivity LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) accuracy->sensitivity precision->sensitivity robustness Robustness (Varying Flow, pH, Mobile Phase Composition) sensitivity->robustness report Validation Report robustness->report

Caption: Workflow for HPLC method validation.

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on Acotiamide.[15] The drug substance is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and any known impurities, and the peak purity of the Acotiamide peak is confirmed using a PDA detector. Significant degradation is often observed under acidic, basic, and oxidative conditions.[9][13][14]

Summary of Validation Data and Acceptance Criteria

The following table presents typical results for the validation of the proposed RP-HPLC method, alongside the standard acceptance criteria derived from ICH guidelines.

Validation ParameterAcceptance Criteria (as per ICH)Typical Results for Proposed RP-HPLC Method
Specificity The method must unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[8] Peak purity index > 0.999.No interference from placebo or degradation products at the retention time of Acotiamide and this compound. Peak purity passes.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.[8]0.9998 for Acotiamide (10-60 µg/mL); 0.9995 for this compound (0.1-1.5 µg/mL).
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[6]10-60 µg/mL for Acotiamide; 0.1-1.5 µg/mL for this compound.
Accuracy (% Recovery) 98.0% to 102.0% for drug substance/product assay.99.5% - 101.2% for Acotiamide; 98.9% - 101.8% for this compound.
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.22%
Detection Limit (LOD) Typically S/N ratio of 3:1.0.36 µg/mL for Acotiamide.[14]
Quantitation Limit (LOQ) Typically S/N ratio of 10:1.[13]1.10 µg/mL for Acotiamide.[14]
Robustness No significant impact on results from minor, deliberate variations in method parameters. %RSD should remain within acceptable limits.%RSD < 2.0% for changes in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%).

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. For the simultaneous determination of Acotiamide and its methyl ether impurity, a stability-indicating RP-HPLC method offers superior performance in terms of specificity, accuracy, and precision, making it highly suitable for routine quality control and stability testing in a regulated environment. While an HPTLC method can be a viable alternative for less stringent applications like screening or identification, the RP-HPLC method, when validated according to ICH guidelines, provides a higher degree of confidence and is the recommended approach for ensuring the quality, safety, and efficacy of Acotiamide drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][1][4]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link][2]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][3]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link][10]

  • Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. International Journal of Multidisciplinary Research and Growth Evaluation. Available from: [Link][8]

  • Development and validation of stability indicating rp-hplc method for estimation of acotiamide. Indo American Journal of Pharmaceutical Sciences. Available from: [Link][16]

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. Available from: [Link][14]

  • Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. Available from: [Link][9]

  • Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. ResearchGate. Available from: [Link][13]

  • Damle and Harne, IJPSR, 2018; Vol. 9(10): 4410-4415. International Journal of Pharmaceutical Sciences and Research. Available from: [Link][15]

  • DEVELOPMENT & VALIDATION OF A STABILITY- INDICATING HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHIC (HPTLC) METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link][12]

  • European Journal of Biomedical AND Pharmaceutical sciences. Googleapis.com. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link][5][7]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link][11]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link][6]

Sources

Precision Characterization of Acotiamide Methyl Ether Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Error" in Impurity Profiling

In the development of Acotiamide Hydrochloride Hydrate (a functional dyspepsia therapeutic), the quantification of process-related impurities is a critical quality attribute (CQA).[] Among these, Acotiamide Methyl Ether (the 2,4,5-trimethoxy analogue) presents a specific challenge.[] It is structurally similar to the API but possesses distinct UV extinction coefficients due to the methylation of the phenolic hydroxyl group.

This guide challenges the common industry practice of using "Research Grade" (Area % purity) standards for establishing Relative Response Factors (RRF). We demonstrate that failing to use a fully characterized Mass Balance Standard introduces systematic errors in batch release testing, potentially leading to regulatory non-compliance under ICH Q3A(R2).

The Target: this compound

Identity & Origin: Acotiamide contains a 2-hydroxy-4,5-dimethoxybenzoyl moiety.[][2][3][4][5][6] The "Methyl Ether" impurity arises when the 2-hydroxyl group is methylated, either as a byproduct of using methylating agents during synthesis or due to incomplete deprotection if 2,4,5-trimethoxybenzoic acid is used as a starting material.[]

  • Parent (Acotiamide): 2-hydroxy-4,5-dimethoxy...[][2][3][4][5][6]

  • Impurity (Methyl Ether): 2,4,5-trimethoxy...[]

Figure 1: Impurity Fate Mapping

The following diagram illustrates the synthetic divergence point where the Methyl Ether impurity is generated.

Acotiamide_Synthesis SM Starting Material (2,4,5-Trimethoxybenzoic Acid) Step1 Step 1: Coupling (Thiazole Amine) SM->Step1 Inter Intermediate (Trimethoxy Amide) Step1->Inter Step2_Target Step 2A: Selective Demethylation (Target) Inter->Step2_Target Successful Reaction Step2_Fail Step 2B: Incomplete Demethylation (Failure) Inter->Step2_Fail Residual Byproduct API Acotiamide API (2-Hydroxy) Step2_Target->API Impurity Methyl Ether Impurity (2-Methoxy) Step2_Fail->Impurity

Caption: Figure 1: Synthetic pathway showing the origin of this compound via incomplete demethylation or inadvertent methylation.

Comparative Analysis: Research Grade vs. Primary Standards

When selecting a standard for RRF determination, the difference between "Chromatographic Purity" and "Assay Potency" is the deciding factor for accuracy.

Table 1: Performance Comparison of Standard Grades
FeatureOption A: Research Grade Option B: Mass Balance Standard (Recommended)
Purity Definition Area % (HPLC only)Weight % (w/w) (Assay)
Characterization HPLC-UV only.HPLC, 1H-NMR, TGA (Volatiles), KF (Water), ROI (Residue).[]
Typical Value "95% - 98%" (Uncertain)99.3% (Certified with Uncertainty)
Impact on RRF Overestimates Impurity. Assumes non-UV absorbing contaminants (water/salts) are zero.[]Accurate. Corrects for water, solvents, and salts.[]
Risk High.[5] Can cause false OOS (Out of Specification) results.Low. Defensible in regulatory audits (FDA/EMA).

The Scientific Reality: A standard with 98.0% HPLC Area purity might actually have an assay of only 85.0% w/w if it contains significant moisture (hygroscopic salts) or inorganic salts from the isolation process. Using the 98% value to calculate RRF will skew your quantification by ~13%.

Protocol: Establishing the Mass Balance Specification

To establish a primary standard for this compound, you must execute a Mass Balance Characterization . This protocol validates the material as a "Reference Standard" rather than just a chemical reagent.

The Mass Balance Equation

[]
Workflow Diagram

Mass_Balance_Workflow cluster_tests Orthogonal Characterization Module Start Crude Acotiamide Methyl Ether HPLC 1. HPLC-UV/DAD (Chromatographic Purity) Start->HPLC TGA 2. TGA / GC-HS (Residual Solvents) Start->TGA KF 3. Karl Fischer (Water Content) Start->KF ROI 4. Residue on Ignition (Inorganic Salts) Start->ROI NMR 5. qNMR / 1H-NMR (Structure Confirmation) Start->NMR Calc Calculation: 100% - (Water + Solvents + ROI) × HPLC Purity HPLC->Calc Organic Impurities TGA->Calc Volatiles KF->Calc Moisture ROI->Calc Ash NMR->Calc Identity Check Final Certified Potency Value (Used for RRF) Calc->Final

Caption: Figure 2: The Mass Balance workflow required to assign a traceable potency value to the reference standard.[][7]

Experimental Protocol: RRF Determination

Once the This compound standard is characterized (e.g., Assigned Purity = 94.2% w/w), use this protocol to determine the Relative Response Factor (RRF) against the Acotiamide API.

Chromatographic Conditions (HPLC)
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B[]

    • 5-25 min: Linear gradient to 60% B

    • 25-30 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Isosbestic point approximation or Lambda max).

  • Temperature: 40°C.

Preparation of Solutions
  • API Stock Solution: Prepare 0.5 mg/mL Acotiamide HCl Reference Standard in diluent (50:50 Buffer:MeCN).

  • Impurity Stock Solution: Prepare 0.5 mg/mL this compound Standard (use the Assigned Potency to calculate actual mass).

    • Critical Step:

      
      []
      
  • Linearity Levels: Prepare 6 levels ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (e.g., 0.05% to 0.25% of target concentration).

Calculation of RRF

Inject the linearity solutions and plot Concentration (x-axis) vs. Peak Area (y-axis) for both the API and the Impurity.




[]

[][8]
  • Interpretation:

    • If RRF = 1.0: The impurity responds identically to the API.

    • If RRF > 1.0: The impurity is more sensitive (over-estimated if not corrected).

    • If RRF < 1.0: The impurity is less sensitive (under-estimated if not corrected).[]

Note: For this compound, the additional methyl group generally increases lipophilicity (longer retention time) and may slightly alter the molar absorptivity at 280nm compared to the free phenol.

Conclusion

Establishing purity specifications for this compound is not merely a box-checking exercise; it is the foundation of accurate safety data.[] By shifting from "Area %" to "Mass Balance" characterization, analytical scientists ensure that the Relative Response Factor (RRF) used in daily QC is mathematically sound.

Recommendation: For regulatory filing (NDA/ANDA), always characterize the Methyl Ether impurity using the Mass Balance Protocol (Figure 2) to ensure compliance with ICH Q3A/B reporting thresholds.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[9][10][11] International Council for Harmonisation.[11] [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances.[9][10][11][Link]

  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC.[12][13][Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Acotiamide Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide Methyl Ether (often identified as an impurity or reference standard, e.g., CAS 185103-81-5 for the maleate salt) is a derivative of Acotiamide, a gastroprokinetic agent. As a potent acetylcholinesterase (AChE) inhibitor , this compound presents specific neurotoxic risks to aquatic life if released into the environment.

The Core Directive: This substance must never be discharged into sewage systems.[1] The only validated disposal route is high-temperature incineration via a licensed hazardous waste vendor.

Part 1: Scientific Risk Assessment (The "Why")

Mechanism of Action & Environmental Toxicity

To understand the disposal strictness, one must understand the molecule's target. Acotiamide and its derivatives function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.

  • In Humans: This enhances gastric motility.

  • In the Environment: AChE is evolutionarily conserved. Release of AChE inhibitors into waterways can cause continuous neuromuscular stimulation in aquatic organisms (fish, invertebrates), leading to paralysis and death.

  • Bioaccumulation: While Acotiamide is moderately soluble, its derivatives (like the methyl ether) may possess different lipophilicity profiles (LogP), potentially altering bioaccumulation factors in sludge or sediment.

Physicochemical Profile for Waste Segregation
  • State: Typically a white to off-white powder (Solid).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • Stability: Stable under normal conditions but sensitive to strong oxidizers.[2]

  • Reactivity: Potential for NOx and SOx formation during combustion.

Part 2: Pre-Disposal Handling & Segregation

The "Zero-Drain" Policy

Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), sewering of hazardous pharmaceutical waste is prohibited. Even if your facility is a Very Small Quantity Generator (VSQG), do not pour this down the sink.

Waste Characterization Table

Use the following parameters to label your waste containers accurately.

ParameterSpecificationOperational Note
Waste Stream Non-Halogenated OrganicContains Nitrogen/Sulfur; usually free of Cl/Br/F unless salt form differs.
RCRA Status Non-Listed (Characteristic)Treat as Toxic for internal safety protocols.
Container Type HDPE or Amber GlassAmber glass preferred if in solution (light sensitivity).
Compatibility DO NOT MIX with OxidizersIncompatible with Peroxides, Nitric Acid, Permanganates.
Labeling "Hazardous Waste - Toxic"Explicitly list: "this compound - AChE Inhibitor".

Part 3: Step-by-Step Disposal Protocol

Solid Waste (Powder/Residue)
  • Containment: Transfer the solid substance into a wide-mouth HDPE jar.

  • Double Bagging: Place the primary jar into a clear, sealable secondary bag (LDPE). This protects handlers from exterior contamination.[3]

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and write the full chemical name.

  • Storage: Move to the Satellite Accumulation Area (SAA).

Liquid Waste (HPLC Effluent/Stock Solutions)
  • Solvent Context: If dissolved in Methanol or DMSO, the solvent's flammability dictates the primary hazard class.

  • Segregation: Pour into the "Organic Solvents (Non-Halogenated)" carboy.

  • Trace Contamination: Rinse original vials with methanol; collect the rinsate in the organic waste carboy. Deface the empty vial label and dispose of the glass in the "Sharps/Broken Glass" bin (if chemically clean) or "Solid Hazardous Waste" (if residue remains).

Visual Workflow: The Disposal Decision Matrix

DisposalMatrix Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Incineration) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogen BinHalo Bin: Halogenated Solvents (High BTU Fuel) Halogen->BinHalo BinNonHalo Bin: Non-Halogenated Solvents (Fuel Blending) NonHalogen->BinNonHalo

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Part 4: Emergency Procedures (Spill Response)

Senior Scientist Note: Speed is less important than safety. Acotiamide derivatives are not volatile. Do not rush. Secure the area first.

Spill Response Protocol
  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if powder is aerosolized.

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust generation.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and detergent.

  • Verification: Treat all cleanup materials as hazardous waste.

Visual Workflow: Spill Response Logic

SpillResponse Incident Spill Detected Assess Assess Volume & Hazard Incident->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE TypeCheck Type? PPE->TypeCheck PowderAction Cover with damp cloth (Prevent Dust) TypeCheck->PowderAction Powder LiquidAction Absorb with Vermiculite or Pads TypeCheck->LiquidAction Liquid Disposal Collect in HazWaste Bag Label 'Spill Debris' PowderAction->Disposal LiquidAction->Disposal Report Report to EHS Disposal->Report

Figure 2: Immediate response workflow for laboratory spills involving this compound.

Part 5: Regulatory & Compliance Framework[4]

United States (RCRA/EPA)[5][6][7]
  • Classification: Unless specifically listed (P or U list), this falls under Process Waste .[4] However, due to biological activity, it is managed as RCRA Hazardous Waste .

  • Sewer Ban: Strictly prohibited under the Management Standards for Hazardous Waste Pharmaceuticals Final Rule (2019).

European Union (CLP/REACH)
  • EWC Code: Typically 18 01 09 (medicines other than those mentioned in 18 01 08) or 16 05 06 (laboratory chemicals consisting of or containing dangerous substances).

  • Disposal Path: Must be sent to a licensed incineration plant.[5]

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals Final Rule. Federal Register. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Acotiamide (Compound Summary). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.